molecular formula C7H9NOS B596491 (2-Cyclopropylthiazol-5-yl)methanol CAS No. 1267174-19-5

(2-Cyclopropylthiazol-5-yl)methanol

Cat. No.: B596491
CAS No.: 1267174-19-5
M. Wt: 155.215
InChI Key: PRWLWJHRNASHSJ-UHFFFAOYSA-N
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Description

(2-Cyclopropylthiazol-5-yl)methanol (CAS 1267174-19-5) is a high-purity chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . This organosulfur compound features a thiazole heterocycle, a privileged structure in medicinal chemistry known for its significant role in the development of bioactive molecules and approved drugs . The thiazole ring contributes aromaticity and offers multiple reactive sites for further chemical modifications, making it a versatile synthon for constructing more complex molecules . As a building block, the cyclopropyl and hydroxymethyl substituents on the thiazole core make this compound a valuable intermediate in organic synthesis and drug discovery campaigns. It is particularly useful for the development of novel therapeutic agents, serving as a precursor for more complex molecules that target a wide range of pathological conditions . Compounds containing the thiazole moiety have demonstrated a diverse spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects, and are found in drugs such as the antibiotic aztreonam and the kinase inhibitor dasatinib . Furthermore, thiazole derivatives have been investigated for their potential to improve pharmacokinetic properties in drug candidates . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the available safety data sheets for proper handling information. The compound should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-cyclopropyl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-4-6-3-8-7(10-6)5-1-2-5/h3,5,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWLWJHRNASHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694170
Record name (2-Cyclopropyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267174-19-5
Record name (2-Cyclopropyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Cyclopropylthiazole Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fusion of a cyclopropyl ring with a thiazole scaffold creates a unique chemical entity that has garnered significant interest in modern medicinal chemistry. This guide provides an in-depth technical exploration of the cyclopropylthiazole moiety, intended for researchers, scientists, and drug development professionals. We will delve into the strategic rationale for its use, covering its impact on physicochemical properties, metabolic stability, and target engagement. This document will further explore synthetic strategies, analyze structure-activity relationships through pertinent case studies, and provide actionable experimental protocols. Our objective is to equip the reader with a comprehensive understanding of the cyclopropylthiazole moiety's role and potential in the design of novel therapeutics.

Introduction: The Strategic Value of a Hybrid Scaffold

The thiazole ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] Concurrently, the cyclopropyl group has emerged as a "privileged" structural motif in drug design.[2][3] Its rigid, three-dimensional nature and unique electronic properties offer medicinal chemists a powerful tool to modulate a molecule's pharmacological profile.[3][4]

The combination of these two moieties into a cyclopropylthiazole scaffold offers a synergistic blend of properties. The cyclopropyl group can act as a conformationally restricted bioisostere for other alkyl or unsaturated groups, often leading to improved metabolic stability and enhanced binding affinity.[5][6] This guide will dissect the multifaceted contributions of the cyclopropylthiazole core to modern drug discovery.

The Cyclopropyl Group: More Than Just a Small Ring

The utility of the cyclopropyl group extends far beyond its small size. Its unique geometry and electronic character impart several desirable properties to a parent molecule.

Physicochemical and Pharmacokinetic Benefits
  • Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkanes.[7] This increased bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[7][8] For instance, replacing an N-ethyl group with an N-cyclopropyl group can significantly block CYP-mediated oxidation.[7]

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring reduces the number of accessible conformations of a molecule.[7] This pre-organization can lead to a more favorable entropic contribution upon binding to a biological target, potentially increasing potency.[3][9]

  • Modulation of Lipophilicity and pKa: The cyclopropyl group can fine-tune a molecule's lipophilicity (logP) and the acidity (pKa) of nearby functional groups.[7] It is often used as a bioisosteric replacement for gem-dimethyl or isopropyl groups to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

The Cyclopropyl Group as a Bioisostere

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The cyclopropyl group is a versatile bioisostere for several common functionalities:

  • Alkene Bioisostere: The π-character of the cyclopropyl C-C bonds allows it to mimic the electronics of a double bond while providing a more rigid and metabolically stable alternative.[2][3]

  • Alkyl Group Bioisostere: As mentioned, it can replace isopropyl or gem-dimethyl groups, offering a similar steric profile with improved metabolic properties.[6]

The strategic incorporation of a cyclopropyl group can address multiple challenges in drug discovery, including enhancing potency, improving metabolic stability, and reducing off-target effects.[3][4]

Synthetic Strategies for Cyclopropylthiazole Scaffolds

The construction of the cyclopropylthiazole core can be achieved through several synthetic routes. A common and efficient method is the Hantzsch thiazole synthesis.[10][11]

General Hantzsch Thiazole Synthesis

This method involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[10][11] To introduce the cyclopropyl moiety, a cyclopropyl-containing building block is utilized.

Workflow for the Synthesis of a 2-Amino-4-cyclopropylthiazole Derivative:

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Product A Cyclopropyl Methyl Ketone step1 1. Bromination: Cyclopropyl methyl ketone reacts with Br2 to form α-bromocyclopropyl methyl ketone. A->step1 B Thiourea step2 2. Hantzsch Condensation: The α-bromoketone reacts with thiourea. B->step2 C Bromine (Br2) C->step1 step1->step2 step3 3. Cyclization & Dehydration: An intramolecular cyclization followed by dehydration yields the thiazole ring. step2->step3 D 2-Amino-4-cyclopropylthiazole step3->D SAR cluster_SAR Key SAR Points Thiazole R1 Position 2 (e.g., Amino Group): - Often crucial for hinge-binding in kinases. - Amenable to substitution to modulate potency and selectivity. Thiazole->R1 R1 R2 Position 4 (Cyclopropyl Group): - Provides a rigid anchor. - Influences metabolic stability and lipophilicity. Thiazole->R2 R2 R3 Position 5: - Substitution can impact potency. - Lipophilic groups may enhance antitumor activity. Thiazole->R3 R3

Sources

(2-Cyclopropylthiazol-5-yl)methanol safety data sheet (SDS) and handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2-Cyclopropylthiazol-5-yl)methanol Safety Data Sheet (SDS) and Handling Guide Content Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and EHS Professionals

Executive Summary & Chemical Identity

(2-Cyclopropylthiazol-5-yl)methanol is a specialized heterocyclic building block frequently employed in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antimicrobial compounds. Its structural integration of a thiazole core with a cyclopropyl moiety imparts unique steric and lipophilic properties, making it a valuable scaffold for bioisosteric replacement in drug discovery.

This guide synthesizes safety data, handling protocols, and experimental context, moving beyond standard compliance to provide a functional roadmap for laboratory usage.

Table 1: Physicochemical Identification
ParameterData
Chemical Name (2-Cyclopropyl-1,3-thiazol-5-yl)methanol
CAS Number 1267174-19-5
Molecular Formula C₇H₉NOS
Molecular Weight 155.22 g/mol
Physical State Viscous yellow oil or low-melting solid (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; slightly soluble in water.[1][2]
Acidity (pKa) ~13.8 (Alcohol -OH), ~2.5 (Thiazole NH⁺ conjugate acid) [Predicted]

Hazard Profiling & GHS Classification

While specific toxicological data for this exact CAS is limited, structure-activity relationship (SAR) analysis with close analogs (e.g., (2-methylthiazol-5-yl)methanol) mandates a conservative safety profile. The compound is classified as an Irritant .

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Strategic Handling & Storage Protocols

The stability of (2-Cyclopropylthiazol-5-yl)methanol is dictated by the susceptibility of the thiazole ring to oxidation and the potential for the alcohol group to undergo dehydration or substitution under acidic conditions.

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to prevent slow discoloration (oxidation of the sulfur/nitrogen core).

  • Atmosphere: Hygroscopic. Store under Argon (Ar) or Nitrogen (N₂). Oxygen exposure can lead to N-oxide formation over extended periods.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and solvent leaching.

Operational Handling (The "Why" behind the Protocol)
  • Solvent Compatibility: The compound is stable in non-nucleophilic organic solvents (DCM, THF). Avoid strong mineral acids (HCl, H₂SO₄) during storage, as they may induce ring-opening of the cyclopropyl group or protonation of the thiazole nitrogen, altering solubility.

  • Inert Atmosphere: When weighing <10 mg quantities, use an anti-static gun and work quickly to minimize moisture uptake, which can complicate stoichiometry in sensitive reactions like Mitsunobu couplings.

Visualization: Handling Decision Logic

HandlingLogic Start Handling (2-Cyclopropylthiazol-5-yl)methanol Quantity Check Quantity Start->Quantity SmallScale < 100 mg Quantity->SmallScale LargeScale > 1 g Quantity->LargeScale PPE_Std PPE: Nitrile Gloves, Lab Coat, Safety Glasses SmallScale->PPE_Std PPE_High PPE: Double Gloves, Fume Hood, Face Shield (if heating) LargeScale->PPE_High Atmosphere Atmosphere Control PPE_Std->Atmosphere PPE_High->Atmosphere Argon Blanket with Argon/N2 (Prevent Oxidation) Atmosphere->Argon Solvent Solvent Selection Argon->Solvent Avoid AVOID: Strong Acids (Cyclopropyl Ring Strain) Solvent->Avoid Preferred USE: DCM, THF, MeOH Solvent->Preferred

Caption: Decision matrix for PPE selection and environmental controls based on scale and chemical sensitivity.

Synthesis Utility & Experimental Context

Understanding the downstream utility of this compound aids in assessing risk. It is rarely the final product; rather, it is an intermediate.

Common Transformations
  • Oxidation to Aldehyde: The primary alcohol is frequently oxidized (e.g., using Dess-Martin Periodinane or MnO₂) to the corresponding aldehyde for reductive amination.

    • Risk: MnO₂ oxidations can be exothermic; ensure cooling.

  • Conversion to Leaving Group: Conversion to a mesylate (MsCl/Et₃N) or chloride (SOCl₂) allows for S_N2 displacement.

    • Risk: Reaction with SOCl₂ generates HCl and SO₂ gas; requires scrubbing.

  • Suzuki-Miyaura Coupling: If the thiazole ring is halogenated (not this specific CAS, but derivatives), it serves as a coupling partner.

Visualization: Synthetic Workflow

SynthesisWorkflow Compound (2-Cyclopropylthiazol-5-yl)methanol (Starting Material) Oxidation Oxidation (MnO2 or DMP) Compound->Oxidation Path A Activation Activation (MsCl or SOCl2) Compound->Activation Path B Aldehyde Thiazole-5-carbaldehyde (Reactive Electrophile) Oxidation->Aldehyde Drug Target Scaffold (Kinase Inhibitor) Aldehyde->Drug Reductive Amination Electrophile Alkyl Halide/Mesylate (Alkylating Agent) Activation->Electrophile Electrophile->Drug Nucleophilic Attack

Caption: Common synthetic pathways utilizing the alcohol moiety for drug scaffold construction.

Emergency Response Protocols

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes. The "Cyclopropyl" moiety does not add specific ocular toxicity beyond the general irritant class, but thiazoles can be lachrymators. Seek medical attention if redness persists.

  • Skin Contact: Wash with soap and water. Thiazoles can penetrate skin; monitor for systemic effects (nausea, dizziness) if exposure is significant (>100 mg).

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center.

Spill Cleanup
  • Evacuate: Clear the immediate area.

  • PPE: Don nitrile gloves and safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.

  • Neutralize: Wipe area with a dilute soap solution.

  • Disposal: Collect in a sealed container labeled "Hazardous Waste - Organic Solid/Sludge."

References

  • PubChem. (2025).[3][4] (2-Methyl-1,3-thiazol-5-yl)methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Thiazole Derivatives and Antimicrobial Activity. Molbank, 2022(4). Retrieved from [Link][5][6]

Sources

The Thiazole-5-Methanol Scaffold: Synthetic Architectures and Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole-5-methanol moiety represents a pivotal "gateway scaffold" in modern medicinal chemistry. While the thiazole ring itself is ubiquitous—found in essential medicines ranging from the antiretroviral Ritonavir to the antineoplastic Dasatinib—the 5-hydroxymethyl (


) functionalization offers a unique vector for drug design. It serves two critical roles: (1) as a polar pharmacophore capable of hydrogen bond donation/acceptance, and (2) as a versatile synthetic handle for attaching lipophilic tails or solubilizing groups.

This technical guide dissects the synthetic pathways to access this scaffold, details its structure-activity relationships (SAR), and provides validated protocols for its integration into drug discovery pipelines.

Structural Significance & SAR Logic

The thiazole ring is a 5-membered heteroaromatic system containing sulfur (position 1) and nitrogen (position 3).[1][2][3][4][5] The 5-position is electronically distinct, often serving as the site for electrophilic substitution or functionalization.

The "Gateway" Role of the 5-Methanol Group

In drug discovery, the conversion of a 5-carboxylate ester to a 5-methanol group changes the molecule's physicochemical profile drastically:

  • H-Bonding: The hydroxyl group acts as a donor/acceptor, often interacting with serine or threonine residues in kinase active sites.

  • Solubility: It lowers

    
    , improving the aqueous solubility of otherwise lipophilic biaryl systems.
    
  • Synthetic Divergence: The hydroxyl group is easily converted to a chloride or mesylate, allowing for nucleophilic displacement to create amines, ethers, or thioethers.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the thiazole-5-methanol scaffold.

G Core Thiazole Core Pos2 Position 2 (C2) Ar/HetAr Attachment (Target Specificity) Core->Pos2 Arylation Pos4 Position 4 (C4) Small Alkyl (Me/Et) (Steric Control) Core->Pos4 Hantzsch Precursor Pos5 Position 5 (C5) -CH2OH (Methanol) (The Gateway) Core->Pos5 Reduction Solubility Unmodified (-OH) H-Bond Donor Solubility Enhancer Pos5->Solubility Linker Activated (-CH2-Cl/Br) Linker to Pharmacophores Pos5->Linker

Figure 1: SAR Logic of the Thiazole Scaffold. The 5-methanol group (Red) acts as the critical pivot point for solubility or further derivatization.

Synthetic Architectures

Accessing the thiazole-5-methanol scaffold typically follows a linear workflow: Hantzsch Cyclization


 Ester Isolation 

Hydride Reduction
.
The Hantzsch Thiazole Synthesis (Precursor Formation)

The most robust route involves the condensation of a thioamide with an


-halo 

-keto ester.
  • Reagents: Thioacetamide (or aryl thioamide) + Ethyl 2-chloroacetoacetate.

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon, followed by cyclodehydration.
    
  • Product: Ethyl 4-methylthiazole-5-carboxylate.[6][7]

Protocol: Reduction of Ethyl 4-methylthiazole-5-carboxylate

This is the critical step to generate the alcohol. While


 is safer, it is often insufficient for conjugated esters. Lithium Aluminum Hydride (LAH)  is the gold standard for complete reduction in research settings.
Experimental Protocol

Objective: Synthesis of (4-methylthiazol-5-yl)methanol.

Reagents:

  • Ethyl 4-methylthiazole-5-carboxylate (1.0 eq)

  • 
     (LAH) (1.2 eq)
    
  • Anhydrous THF (Tetrahydrofuran)

  • Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Add anhydrous THF and cool to

    
     using an ice bath.
    
  • LAH Addition: Carefully add

    
     pellets or solution. Caution: LAH reacts violently with moisture.
    
  • Substrate Addition: Dissolve the thiazole ester in minimal THF and add dropwise to the LAH suspension over 20 minutes. Maintain temperature

    
    .
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Fieser Workup (Critical for Safety):

    • Cool back to

      
      .
      
    • Add water (

      
       mL per 
      
      
      
      g LAH).
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
  • Isolation: Filter the resulting granular precipitate through a Celite pad. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: The crude oil is often pure enough, but can be recrystallized from Hexane/EtOAc.[7]

Synthetic Workflow Diagram

Synthesis Start Start: Thioamide + Ethyl 2-chloroacetoacetate Step1 Hantzsch Cyclization (Reflux in EtOH) Start->Step1 Inter Intermediate: Ethyl 4-methylthiazole-5-carboxylate Step1->Inter Step2 Reduction (LAH/THF) 0°C to RT Inter->Step2 Product Target: (4-methylthiazol-5-yl)methanol Step2->Product Div Diversification: Conversion to -CH2Cl / -CH2NH2 Product->Div

Figure 2: Synthetic workflow from raw materials to the 5-methanol scaffold.

Medicinal Chemistry Applications

Anticancer Activity (Kinase Inhibition)

Thiazole-5-methanol derivatives are frequently explored as kinase inhibitors. The 5-position often points toward the solvent-exposed region of the ATP-binding pocket, making the hydroxyl group valuable for solubility or as a handle to attach solubilizing tails (e.g., morpholine).

Case Study Data: Recent studies (e.g., Molecules 2023, BMC Chem 2025) have evaluated 2-aryl-thiazole derivatives.

Compound IDR-Group (C2 Position)Target Cell LineIC50 (

)
Mechanism
4c 4-Hydroxy-3-methoxybenzylMCF-7 (Breast)

VEGFR-2 Inhibition
4c 4-Hydroxy-3-methoxybenzylHepG2 (Liver)

Apoptosis Induction (G1/S)
5a 5-benzyl-2-aminoU251 (Glioblastoma)

Microtubule Destabilization
Ref Sorafenib (Control)VEGFR-2

Kinase Inhibition

Data synthesized from Sources 1.7 and 1.13.

Antimicrobial Agents

The thiazole ring is a core component of the antibiotic Bacitracin and the antifungal Abafungin. The 5-methanol derivatives are being investigated to combat Multi-Drug Resistant (MDR) bacteria. The amphiphilic nature of the hydroxymethyl thiazole allows it to permeate bacterial cell walls more effectively than its purely lipophilic ester precursors.

  • Mechanism: Disruption of bacterial cell membranes and inhibition of DNA gyrase B.

  • Key Insight: Converting the 5-methanol to a 5-chloromethyl group allows for the attachment of sulfanilamide moieties, significantly boosting antibacterial potency against S. aureus.

References

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles. Molecules. (2023).

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. Molecules. (2023).

  • Thiazole derivatives in cancer therapy: mechanistic insights. PubMed. (2025).

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. (2025).

  • Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol. BenchChem. (2025).[7]

  • Antineoplastic activity of novel thiazole derivatives. ResearchGate. (2025).

Sources

Commercial availability and suppliers of (2-Cyclopropylthiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Sourcing and Utilization of (2-Cyclopropylthiazol-5-yl)methanol in Drug Discovery

Part 1: Executive Summary & Chemical Identity

(2-Cyclopropylthiazol-5-yl)methanol is a high-value heterocyclic building block used primarily in the optimization of kinase inhibitors and GPCR ligands. The cyclopropyl moiety serves as a metabolically stable, lipophilic bioisostere for isopropyl or phenyl groups, often improving the pharmacokinetic (PK) profile by reducing oxidative clearance (CYP450) while maintaining steric bulk.

This guide provides a dual-track strategy for acquisition: Direct Procurement (for small-scale discovery) and Strategic Synthesis (for scale-up or low-stock scenarios), ensuring your program is not bottlenecked by supply chain volatility.

Chemical Specifications
PropertySpecification
Chemical Name (2-Cyclopropyl-1,3-thiazol-5-yl)methanol
CAS Number 1267174-19-5
Molecular Formula C₇H₉NOS
Molecular Weight 155.22 g/mol
Predicted LogP ~1.2 (Lipophilic, membrane permeable)
Key Precursor (Ester) Ethyl 2-cyclopropylthiazole-5-carboxylate (CAS: 1369775-72-3 )

Part 2: Sourcing Landscape & Decision Logic

The commercial availability of specific thiazole alcohols is often "made-to-order" rather than "in-stock." Relying solely on a single CAS search can lead to project delays. Use the following logic to determine your procurement path.

Procurement Decision Tree

ProcurementLogic Start Need (2-Cyclopropylthiazol-5-yl)methanol CheckAlcohol Check CAS 1267174-19-5 (Direct Alcohol) Start->CheckAlcohol StockAvailable In Stock? CheckAlcohol->StockAvailable BuyAlcohol Purchase Direct (Lead Time: 1-2 Weeks) StockAvailable->BuyAlcohol Yes CheckEster Check CAS 1369775-72-3 (Ester Precursor) StockAvailable->CheckEster No EsterStock Ester In Stock? CheckEster->EsterStock BuyEster Purchase Ester & Perform Reduction (Lead Time: 2-3 Days) EsterStock->BuyEster Yes FullSynth Full Synthesis from Thioamide (Lead Time: 1 Week) EsterStock->FullSynth No

Figure 1: Strategic decision matrix for sourcing (2-Cyclopropylthiazol-5-yl)methanol. Prioritize direct purchase, but validate ester availability immediately as a backup.

Primary Suppliers (Verified Listings)
  • Tier 1 (Catalog Holders): BLD Pharm, Novachemistry, Enamine.

    • Note: These suppliers often list the item as "2-3 weeks," implying a synthesis-on-demand model.

  • Tier 2 (Precursor Suppliers): Combi-Blocks, ChemSpace.

    • Strategy: often stock the Ester (CAS 1369775-72-3) or the Acid (CAS 1083274-67-2) in larger quantities than the alcohol.

Part 3: Technical Synthesis & Protocols (The "Make" Option)

If direct supply is unavailable, the synthesis of this target is robust and scalable. The preferred route utilizes the Hantzsch Thiazole Synthesis followed by ester reduction. This pathway is self-validating because the intermediate ester is stable and UV-active, allowing for easy monitoring.

Synthetic Pathway

SynthesisPath Thioamide Cyclopropanecarbothioamide (CAS 20295-34-5) Hantzsch Hantzsch Cyclization (EtOH, Reflux, 4h) Thioamide->Hantzsch Reagent Ethyl 2-chloro-3-oxopropanoate (or equivalent) Reagent->Hantzsch Ester Intermediate Ester (CAS 1369775-72-3) Hantzsch->Ester Reduction Reduction (LiAlH4 or DIBAL-H) Ester->Reduction Product Target Alcohol (CAS 1267174-19-5) Reduction->Product

Figure 2: Two-step synthetic route from commercially available cyclopropanecarbothioamide.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyclopropylthiazole-5-carboxylate

  • Rationale: Direct formation of the thiazole ring with the ester handle in place avoids harsh lithiation conditions later.

  • Reagents:

    • Cyclopropanecarbothioamide (1.0 eq) [CAS 20295-34-5]

    • Ethyl 2-chloro-3-oxopropanoate (1.1 eq) (Commercially available or generated in situ from Ethyl 3-ethoxyacrylate + NBS).

    • Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve cyclopropanecarbothioamide in ethanol.

    • Add Ethyl 2-chloro-3-oxopropanoate dropwise at room temperature.

    • Heat to reflux for 4–6 hours. Monitor by TLC (The thioamide spot will disappear; a new less polar UV-active spot appears).

    • Concentrate in vacuo. Neutralize with sat. NaHCO₃ and extract with EtOAc.

    • Checkpoint: The ester is stable. Purify via silica gel chromatography if crude purity <90%.

Step 2: Reduction to (2-Cyclopropylthiazol-5-yl)methanol

  • Rationale: DIBAL-H or LiAlH₄ are standard. LiAlH₄ is preferred for speed if the scale is <10g.

  • Reagents:

    • Ethyl 2-cyclopropylthiazole-5-carboxylate (1.0 eq).

    • LiAlH₄ (1.2 eq, 1M in THF).

    • Anhydrous THF.

  • Procedure:

    • Cool solution of ester in THF to 0°C under N₂.

    • Add LiAlH₄ solution dropwise (Exothermic! Control rate).

    • Stir at 0°C for 30 min, then warm to RT for 1 hour.

    • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

    • Filter the white precipitate over Celite. Concentrate filtrate.

    • Purification: Flash chromatography (DCM/MeOH gradient).

Part 4: Quality Assurance & Characterization

To ensure the integrity of your material (whether bought or made), use these diagnostic signals. Thiazoles can degrade via N-oxidation if stored improperly; purity checks are mandatory.

Self-Validating NMR Diagnostics (¹H NMR, 400 MHz, CDCl₃)
MoietyChemical Shift (δ ppm)MultiplicityDiagnostic Value
Thiazole C4-H 7.50 – 7.60 Singlet (s)Confirms ring formation. If absent, ring did not close.
CH₂-OH 4.75 – 4.85 Singlet (s)Confirms reduction of ester. Doublet if OH couples.
Cyclopropyl CH 2.30 – 2.40 Multiplet (m)The "methine" proton connecting to the ring.
Cyclopropyl CH₂ 1.10 – 1.25 Multiplet (m)Distinctive high-field signals.
Cyclopropyl CH₂ 0.95 – 1.05 Multiplet (m)Distinctive high-field signals.

Common Impurities:

  • Unreduced Ester: Look for ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

  • Oxidized Aldehyde: If the reduction was incomplete or workup was oxidative, look for a signal at ~10.0 ppm (CHO).

References

  • Compound Identity: PubChem. (2-Cyclopropylthiazol-5-yl)methanol (CAS 1267174-19-5).[1] National Library of Medicine. Link

  • Precursor Availability: BLD Pharm. Ethyl 2-cyclopropylthiazole-5-carboxylate (CAS 1369775-72-3).[2][3][4][5] Catalog Entry. Link

  • Starting Material: Fisher Scientific. Cyclopropanecarbothioamide (CAS 20295-34-5). Supplier Catalog. Link

  • Synthetic Methodology: Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives. PLOS ONE. (Demonstrates Hantzsch chemistry on similar scaffolds). Link

  • Thiazole Synthesis Review: Echemi. 2-(4-Methyl-5-thiazolyl)ethanol and related thiazole synthesis. Chemical Data. Link

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Methodological & Application

Application Note: High-Fidelity Oxidation of (2-Cyclopropylthiazol-5-yl)methanol to 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the selective oxidation of (2-Cyclopropylthiazol-5-yl)methanol to its corresponding aldehyde, 2-cyclopropylthiazole-5-carbaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules.[1] We present and compare three robust and scalable oxidation protocols: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and Manganese Dioxide (MnO₂) Oxidation. The rationale behind the selection of these methods is discussed, focusing on their mild reaction conditions, functional group tolerance, and suitability for substrates bearing sensitive moieties such as the thiazole ring and the cyclopropyl group. Detailed step-by-step protocols, data interpretation, and workflow visualizations are provided to enable researchers, scientists, and drug development professionals to successfully implement this key synthetic transformation.

Introduction

The 2-cyclopropylthiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse therapeutic applications. The corresponding 5-carbaldehyde derivative is a versatile synthetic intermediate, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions to build molecular complexity. The selective oxidation of the primary alcohol, (2-Cyclopropylthiazol-5-yl)methanol, to 2-cyclopropylthiazole-5-carbaldehyde is therefore a pivotal transformation.

The primary challenge in this oxidation lies in preventing over-oxidation to the carboxylic acid and avoiding side reactions involving the electron-rich thiazole ring. The methods detailed herein have been selected for their proven track record in the mild and selective oxidation of primary alcohols to aldehydes.[2]

  • Dess-Martin Periodinane (DMP) Oxidation: A highly reliable and mild method utilizing a hypervalent iodine reagent.[3][4][5] It offers the advantages of neutral pH, room temperature operation, and a simple workup.[3][5]

  • Swern Oxidation: A classic activated-DMSO oxidation that is renowned for its mildness and broad functional group compatibility.[6][7][8] It operates at cryogenic temperatures, which is particularly beneficial for sensitive substrates.[6][7]

  • Manganese Dioxide (MnO₂) Oxidation: A heterogeneous oxidation method that is especially effective for activated alcohols, such as allylic, benzylic, and heterocyclic methanols.[9][10][11] The workup is exceptionally simple, involving filtration of the solid oxidant.[10]

This guide will provide detailed protocols for each of these methods, allowing the researcher to choose the most appropriate procedure based on available equipment, scale, and specific substrate sensitivities.

Materials and Methods

Starting Material and Product Characterization
CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
(2-Cyclopropylthiazol-5-yl)methanolC₇H₉NOS155.22490547-73-6
2-Cyclopropylthiazole-5-carbaldehydeC₇H₇NOS153.20877385-86-9[12][13][14][15][16][17]
General Experimental Workflow

The general workflow for the oxidation of (2-Cyclopropylthiazol-5-yl)methanol is depicted below. This involves the reaction setup, monitoring, workup, and purification of the final product.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup cluster_3 Purification and Analysis start Dissolve (2-Cyclopropylthiazol-5-yl)methanol in an appropriate solvent reagent Add oxidizing agent (DMP, Activated DMSO, or MnO2) start->reagent monitor Monitor reaction progress by TLC or LC-MS reagent->monitor quench Quench the reaction monitor->quench extract Perform aqueous workup and extraction quench->extract dry Dry the organic layer extract->dry concentrate Concentrate the crude product dry->concentrate purify Purify by flash column chromatography concentrate->purify analyze Characterize the pure product (NMR, MS, etc.) purify->analyze

Caption: General workflow for the oxidation of (2-Cyclopropylthiazol-5-yl)methanol.

Detailed Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a very mild and selective method for converting primary alcohols to aldehydes.[3][4][5] It is performed under neutral conditions at room temperature and typically gives high yields with a straightforward workup.[3][5]

Rationale: The DMP oxidation is often a first choice for small to medium-scale syntheses due to its reliability and ease of execution.[4] It avoids the use of toxic chromium-based reagents and does not require cryogenic temperatures.[3][4] For the substrate , the neutral conditions are advantageous in preventing any acid-catalyzed decomposition of the thiazole ring.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of (2-Cyclopropylthiazol-5-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask, add Dess-Martin periodinane (1.2 equiv) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the resulting mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 v/v).[18] Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude aldehyde by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 2-cyclopropylthiazole-5-carbaldehyde.

Protocol 2: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine (Et₃N).[6][7][8] It is highly regarded for its mildness and broad functional group tolerance, making it suitable for complex and sensitive substrates.[6][7]

Rationale: The cryogenic conditions (-78 °C) of the Swern oxidation are ideal for preventing side reactions and decomposition of thermally sensitive compounds.[6][7] This method is particularly advantageous as it completely avoids over-oxidation to the carboxylic acid.[7] The basic conditions of the final elimination step are generally well-tolerated by the thiazole ring.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (0.2 M). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Activation of DMSO: Add oxalyl chloride (1.5 equiv) dropwise to the cold DCM. Then, add anhydrous DMSO (2.5 equiv) dropwise, ensuring the internal temperature remains below -65 °C. Stir the mixture for 15-30 minutes at -78 °C.[18]

  • Alcohol Addition: Add a solution of (2-Cyclopropylthiazol-5-yl)methanol (1.0 equiv) in a small amount of anhydrous DCM dropwise to the activated mixture. Stir the reaction for 30-45 minutes at -78 °C.[18]

  • Elimination: Add triethylamine (5.0 equiv) dropwise to the reaction mixture.[18] After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caution: The Swern oxidation produces dimethyl sulfide as a byproduct, which has a very strong and unpleasant odor.[8] All manipulations should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.[8]

Protocol 3: Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a mild, heterogeneous oxidant that is particularly effective for the oxidation of allylic, benzylic, and heterocyclic alcohols.[9][10][11] The reaction is typically performed by stirring the alcohol with an excess of MnO₂ in a non-polar solvent.

Rationale: The key advantage of using MnO₂ is the exceptionally simple workup, which involves filtering off the solid reagent.[10] This method is highly chemoselective for activated alcohols and is unlikely to affect the cyclopropyl or thiazole moieties under neutral conditions. The reaction can often be driven to completion by using a large excess of the oxidant.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of (2-Cyclopropylthiazol-5-yl)methanol (1.0 equiv) in a suitable solvent such as DCM or chloroform (0.1 M), add activated manganese dioxide (5-10 equiv by weight).

  • Reaction: Stir the suspension vigorously at room temperature. The reaction time can vary from a few hours to overnight, depending on the activity of the MnO₂.

  • Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, additional MnO₂ can be added.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and its byproducts. Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Data and Expected Results

Oxidation MethodTypical Yield (%)AdvantagesDisadvantages
Dess-Martin Periodinane 85-95%Mild, neutral conditions; room temperature; easy to perform.[3][4][5]Reagent is expensive and can be shock-sensitive.
Swern Oxidation 80-90%Very mild; excellent for sensitive substrates; no over-oxidation.[6][7]Requires cryogenic temperatures; produces a foul-smelling byproduct.[6][8]
Manganese Dioxide 70-90%Very simple workup (filtration); mild conditions.[10]Requires a large excess of reagent; reaction times can be long.

The successful synthesis of 2-cyclopropylthiazole-5-carbaldehyde can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect a downfield shift of the methylene protons (CH₂OH) of the starting material to a singlet for the aldehyde proton (CHO) around 9-10 ppm.

  • ¹³C NMR: Appearance of a carbonyl carbon signal for the aldehyde around 180-190 ppm.

  • Mass Spectrometry: The molecular ion peak should correspond to the mass of the product (C₇H₇NOS, M.W. = 153.20).

Conclusion

The oxidation of (2-Cyclopropylthiazol-5-yl)methanol to 2-cyclopropylthiazole-5-carbaldehyde is a crucial transformation in synthetic organic and medicinal chemistry. This application note provides three reliable and well-established protocols to achieve this conversion with high fidelity. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. For rapid and reliable small-scale synthesis, the Dess-Martin periodinane oxidation is highly recommended. For larger scale or with particularly sensitive substrates, the Swern oxidation offers excellent control, while the manganese dioxide oxidation provides an operationally simple and scalable alternative. By following these detailed protocols, researchers can confidently and efficiently prepare this valuable synthetic intermediate.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Grokipedia. Swern oxidation. [Link]

  • AUB ScholarWorks. OXIDATIONS WITH MANGANESE DIOXIDE. [Link]

  • Wikipedia. (2023). Swern oxidation. [Link]

  • ResearchGate. Oxidation of heterocyclic compounds by manganese dioxide | Request PDF. [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. [Link]

  • Taylor, R. J. K. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(9), 717–727. [Link]

  • Alchem.Pharmtech. CAS 877385-86-9 | 2-Cyclopropylthiazole-5-carbaldehyde. [Link]

  • Organic Chemistry Portal. Manganese(IV) oxide. [Link]

  • Pharmaffiliates. CAS No : 877385-86-9 | Product Name : 2-Cyclopropylthiazole-5-carbaldehyde. [Link]

  • ChemUniverse. 2-CYCLOPROPYLTHIAZOLE-5-CARBALDEHYDE [P78162]. [Link]

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Application Notes & Protocols: Esterification of (2-Cyclopropylthiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

(2-Cyclopropylthiazol-5-yl)methanol is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. The molecule incorporates a thiazole ring, a recognized "privileged scaffold" in pharmacology, and a cyclopropyl group, which can confer enhanced metabolic stability and unique conformational constraints.[1] The primary alcohol functionality serves as a versatile handle for synthetic elaboration.

The esterification of this alcohol is a fundamental transformation, enabling the synthesis of a diverse range of molecular entities. This process is critical for:

  • Prodrug Development: Modifying the parent molecule to improve pharmacokinetic properties such as solubility, cell permeability, and bioavailability.

  • Bioisosteric Replacement: Introducing ester functionalities to mimic other chemical groups and fine-tune biological activity.

  • Synthesis of Advanced Intermediates: Creating elaborated structures for use in multi-step synthetic campaigns.

This document provides a detailed guide to the most reliable and field-proven methods for the esterification of (2-Cyclopropylthiazol-5-yl)methanol. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for selecting a specific method, and the critical parameters for success. Three primary protocols are presented, each suited for different substrate scopes and laboratory constraints:

  • Acylation with Acid Chlorides: A rapid and high-yielding method for a broad range of carboxylic acids.

  • Steglich Esterification: A mild, carbodiimide-mediated coupling ideal for sensitive or sterically hindered substrates.[2][3]

  • Fischer-Speier Esterification: A classic, atom-economical approach, presented with important caveats regarding the substrate's potential acid sensitivity.

Substrate Analysis: (2-Cyclopropylthiazol-5-yl)methanol

A successful synthesis begins with a thorough understanding of the starting material's reactivity.

  • Primary Alcohol (-CH₂OH): The hydroxyl group is unhindered and readily accessible, making it a good nucleophile for esterification reactions.

  • Thiazole Ring: This heterocyclic core is electron-rich. While generally stable, the nitrogen atom can be protonated under strongly acidic conditions, which may deactivate the ring or lead to undesired side reactions. It can also coordinate to certain metal catalysts.

  • Cyclopropyl Group: This moiety is robust and generally unreactive under the esterification conditions described herein.

This analysis dictates that while the primary alcohol is reactive, care must be taken to avoid harsh conditions (particularly strong, hot acids) that could compromise the integrity of the thiazole ring. Therefore, methods that proceed under neutral or mildly basic conditions are often preferred.

Recommended Esterification Protocols

Protocol 1: Acylation with Acid Chloride (Schotten-Baumann Conditions)

This is often the first-choice method due to its speed, irreversibility, and broad applicability. The reaction involves the treatment of the alcohol with a highly electrophilic acid chloride in the presence of a mild base.[4][5][6]

Causality and Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The alcohol attacks the carbonyl carbon of the acid chloride. A non-nucleophilic base, typically pyridine, serves two critical roles: it neutralizes the HCl byproduct that is generated, preventing it from protonating the starting alcohol or the thiazole nitrogen, and it can also act as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate.[4][7][8]

Experimental Workflow: Acid Chloride Acylation

cluster_prep Preparation (In Fume Hood) cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purify Purification prep1 Dissolve (2-Cyclopropylthiazol-5-yl)methanol (1.0 eq) and Pyridine (1.2 eq) in anhydrous DCM prep2 Cool solution to 0 °C (Ice-water bath) prep1->prep2 react1 Add Acid Chloride (1.1 eq) dropwise via syringe prep2->react1 react2 Stir at 0 °C for 30 min react1->react2 react3 Warm to room temperature and stir for 2-16 h react2->react3 react4 Monitor by TLC until starting material is consumed react3->react4 work1 Dilute with DCM react4->work1 work2 Wash with 1M HCl (aq) to remove pyridine work1->work2 work3 Wash with sat. NaHCO₃ (aq) to neutralize acid work2->work3 work4 Wash with Brine work3->work4 work5 Dry organic layer (Na₂SO₄ or MgSO₄), filter, and concentrate work4->work5 purify1 Purify crude product via Flash Column Chromatography work5->purify1

Caption: Workflow for esterification using an acid chloride.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2-Cyclopropylthiazol-5-yl)methanol (1.0 eq).

  • Solvation: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Add pyridine (1.2 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the desired acid chloride (1.1 eq) dropwise via syringe over 5-10 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting alcohol.

  • Work-up:

    • Once complete, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (aq) (to remove pyridine), saturated NaHCO₃ (aq) (to neutralize any remaining acid), and brine.[4][9]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Steglich Esterification

This method is exceptionally mild and is the gold standard for coupling sensitive carboxylic acids or when dealing with substrates that cannot tolerate acidic or strongly basic conditions.[3][10] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.

Causality and Mechanism: The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. While this intermediate can react directly with the alcohol, this pathway is often slow and prone to a side reaction where the intermediate rearranges to a stable N-acylurea.[2] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial. DMAP, a superior nucleophile, intercepts the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). This species reacts rapidly with the alcohol to form the desired ester and regenerates the DMAP catalyst, while suppressing the side reaction.[2][10] The thermodynamic driving force is the formation of the very stable dicyclohexylurea (DCU) byproduct.[10]

Mechanism: The Role of DMAP in Steglich Esterification

cluster_main RCOOH R-COOH O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + DCC DCC DCC->O_Acyl + Ester Ester O_Acyl->Ester Slow + Alcohol N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Slow Rearrangement (Undesired) Active_Ester Acyl-pyridinium ('Active Ester') O_Acyl->Active_Ester + DMAP (Fast) ROH Alcohol ((Cyclopropylthiazol)methanol) DCU DCU (Byproduct) DMAP_cat DMAP (Catalyst) Ester->DMAP_cat (DMAP Regenerated) Active_Ester->Ester + Alcohol (Very Fast)

Caption: Catalytic cycle of DMAP in Steglich esterification.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.1 eq), (2-Cyclopropylthiazol-5-yl)methanol (1.0 eq), and DMAP (0.1 eq).

  • Solvation: Dissolve the components in an anhydrous aprotic solvent like DCM or THF (approx. 0.1-0.2 M).

  • Cooling: Cool the stirred solution to 0 °C.

  • Reagent Addition: Add DCC (1.1 eq) or EDC (1.2 eq) in one portion. If using DCC, it is a solid. If using EDC, it is often handled as the hydrochloride salt, in which case a non-nucleophilic base like triethylamine (1.5 eq) may be added.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 4-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if using DCC.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up:

    • If using DCC, filter off the precipitated DCU and wash the solid with a small amount of the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the residue in a solvent like ethyl acetate and wash with 5% HCl (aq) or saturated NH₄Cl (aq) (to remove DMAP and any remaining EDC), followed by saturated NaHCO₃ (aq) and brine.

    • Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Fischer-Speier Esterification

This classic method involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[11][12] It is highly atom-economical but is an equilibrium-controlled process.[13][14]

Causality and Caveats: The strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, rendering it significantly more electrophilic and susceptible to attack by the alcohol.[14] The reaction is reversible. To drive it towards the product, one must either use a large excess of one reactant (typically the alcohol if it is inexpensive) or remove water as it forms, often using a Dean-Stark apparatus.[12][15] Crucial Consideration: This method should be used with caution for (2-Cyclopropylthiazol-5-yl)methanol. The combination of strong acid and heat could potentially lead to degradation of the thiazole ring. It is best reserved for simple, non-sensitive carboxylic acids and when milder methods are not viable.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), combine the carboxylic acid (1.0 eq) and (2-Cyclopropylthiazol-5-yl)methanol (1.2-1.5 eq).

  • Solvent/Catalyst: Add a suitable solvent (e.g., toluene, if using a Dean-Stark trap) or use a large excess of the alcohol reactant if it is a liquid (e.g., 5-10 eq). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) or para-toluenesulfonic acid (p-TsOH, ~5 mol%).

  • Reaction: Heat the mixture to reflux for several hours until TLC analysis indicates completion or equilibrium has been reached.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an organic solvent like toluene was used, dilute with more solvent (e.g., ethyl acetate). If excess alcohol was the solvent, remove most of it under reduced pressure and dissolve the residue in ethyl acetate.

    • Carefully wash the organic solution with water, followed by saturated NaHCO₃ (aq) until bubbling ceases (to neutralize the acid catalyst and excess carboxylic acid), and finally with brine.[15][16][17]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography.

General Laboratory Procedures

Reaction Progress Monitoring

Consistent monitoring is key to achieving reproducible results and preventing the formation of byproducts from over-running the reaction.

Technique Description
Thin-Layer Chromatography (TLC) The primary method for monitoring. A small aliquot of the reaction mixture is spotted on a silica gel plate alongside the starting alcohol. The plate is developed in an appropriate eluent system. The disappearance of the starting alcohol spot and the appearance of a new, typically less polar, product spot indicates reaction progress.

Table 1: Typical TLC Conditions

Parameter Value/Description
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase (Eluent) A mixture of a non-polar and a polar solvent. Start with 30% Ethyl Acetate in Hexanes and adjust polarity as needed for optimal separation (Rf values between 0.2-0.8).

| Visualization | UV light (254 nm) and/or staining with an oxidizing agent like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM). |

Purification: Flash Column Chromatography

Purification is almost always necessary to remove unreacted starting materials, reagents (e.g., DMAP), and byproducts (e.g., N-acylurea). Flash column chromatography is the method of choice.[18][19][20]

Table 2: General Parameters for Flash Column Chromatography

Parameter Guideline
Adsorbent Silica Gel (230-400 mesh) is standard for separating moderately polar compounds like esters.[20]
Eluent System Determined by prior TLC analysis. A common choice is a gradient of Ethyl Acetate in Hexanes. The polarity should be chosen so the desired ester has an Rf value of ~0.3 for good separation.[20]
Loading The crude material should be dissolved in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorbed onto a small amount of silica gel ("dry loading") for best resolution.

| Fraction Collection | Collect fractions and analyze by TLC to identify those containing the pure product. Combine pure fractions and remove the solvent under reduced pressure. |

Product Characterization

The identity and purity of the final ester must be confirmed by spectroscopic methods.

  • ¹H NMR: Expect to see a characteristic downfield shift of the methylene protons (-CH₂-O-) of the parent alcohol from ~4.8 ppm to ~5.2 ppm upon esterification. Other signals from the cyclopropyl, thiazole, and carboxylic acid fragments should be present in the correct integration ratios.

  • ¹³C NMR: The carbon of the methylene group (-CH₂-O-) will shift downfield. The appearance of a new carbonyl signal for the ester group is expected around 165-175 ppm.[18][21]

  • IR Spectroscopy: The most prominent feature will be the appearance of a strong C=O stretching band in the region of 1750-1735 cm⁻¹. The broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) should be absent.

  • Mass Spectrometry (HRMS or LC-MS): Provides confirmation of the molecular weight of the synthesized ester, confirming successful coupling.

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acid Chlorides: Are corrosive and react violently with water and other nucleophiles. Handle with extreme care under anhydrous conditions. The byproduct, HCl, is a corrosive gas.

  • DCC: Is a potent skin allergen and sensitizer. Avoid all contact with skin.

  • Pyridine: Is flammable, toxic, and has a strong, unpleasant odor.

  • Anhydrous Solvents (DCM, THF): Are volatile and flammable. Ensure no ignition sources are present.

References

  • OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]

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  • University Course Material. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Chemistry Textbook Excerpt. (2025, May 10). Acid chlorides and acid anhydrides react with alcohols to make esters. Retrieved from [Link]

  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]

  • Oxford Academic. (2012, September 15). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

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  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Retrieved from [Link]

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  • Journal of Chemical Education. (2014, July 17). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-propyl-thiazole-5-methanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • MDPI. (2022, October 31). Synthesis of 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]

  • PMC. (2023, April 14). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

Sources

Reduction of 2-cyclopropylthiazole-5-carboxylate to (2-Cyclopropylthiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Selective Reduction of 2-Cyclopropylthiazole-5-carboxylate

Executive Summary

The reduction of 2-cyclopropylthiazole-5-carboxylate (typically the ethyl or methyl ester) to (2-cyclopropylthiazol-5-yl)methanol is a critical transformation in the synthesis of kinase inhibitors and antiviral agents. The resulting primary alcohol serves as a versatile handle for converting the thiazole core into electrophiles (via mesylation/halogenation) for subsequent nucleophilic coupling.

This guide addresses the primary challenge of this transformation: chemoselectivity . While the thiazole ring is electron-deficient and generally robust, the cyclopropyl moiety at the C2 position introduces strain (approx. 27.5 kcal/mol). Preserving this ring requires avoiding radical pathways or strongly acidic conditions that trigger ring-opening. This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) under controlled conditions to ensure high yield (>85%) while maintaining the integrity of the cyclopropyl-thiazole scaffold.

Chemical Strategy & Mechanism

Mechanistic Pathway

The reduction proceeds via nucleophilic acyl substitution followed by nucleophilic addition. Unlike electrophilic reductions that might attack the electron-rich cyclopropyl bonds (banana bonds), the hydride transfer from the aluminate species is strictly nucleophilic, targeting the carbonyl carbon.

  • Activation: The carbonyl oxygen coordinates with the aluminum species.

  • First Hydride Transfer: Formation of the tetrahedral aluminate intermediate.

  • Collapse: Elimination of the alkoxide (ethoxide/methoxide) to generate the transient aldehyde.

  • Second Hydride Transfer: Rapid reduction of the aldehyde to the primary alkoxide.

  • Hydrolysis: Protonation during workup yields the alcohol.[1]

Structural Stability Analysis
  • Thiazole Ring: The C2-cyclopropyl group acts as a weak electron donor, slightly stabilizing the thiazole ring against nucleophilic attack at C2.

  • Cyclopropyl Ring: The Walsh orbital model suggests the cyclopropyl bonds have high p-character.[2] They are susceptible to acid-catalyzed opening (homoallylic rearrangement) or radical opening. Crucially, LiAlH₄ provides a basic, anionic environment, rendering the cyclopropyl group kinetically stable.

ReactionMechanism Start Ester Substrate (2-cyclopropylthiazole-5-COOEt) Tetra Tetrahedral Intermediate Start->Tetra + H- (Step 1) LAH LiAlH4 (Nucleophilic Hydride) LAH->Tetra Aldehyde Transient Aldehyde Tetra->Aldehyde - EtO- Alkoxide Aluminum Alkoxide Complex Aldehyde->Alkoxide + H- (Step 2) Product Primary Alcohol (2-Cyclopropylthiazol-5-yl)methanol Alkoxide->Product H3O+ Quench

Figure 1: Step-wise reduction mechanism preserving the cyclopropyl-thiazole core.

Experimental Protocol

Method A: High-Yield LiAlH₄ Reduction (Standard)

Best for: Research scale (100 mg – 10 g) where yield is paramount.

Reagents & Materials:

  • Substrate: Ethyl 2-cyclopropylthiazole-5-carboxylate (1.0 equiv).

  • Reductant: LiAlH₄ (1.2 – 1.5 equiv; 2.4 M in THF or powder).

  • Solvent: Anhydrous THF (Tetrahydrofuran), stabilized.

  • Quench: Water, 15% NaOH.[3]

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen/argon inlet.

    • Cool the flask to 0 °C using an ice/water bath.

    • Charge the flask with anhydrous THF (approx. 10 mL per gram of substrate).

    • Carefully add LiAlH₄ (1.2 equiv). Note: If using powder, add slowly to avoid dusting; if solution, syringe in.

  • Substrate Addition:

    • Dissolve the ester substrate in a minimal amount of anhydrous THF.

    • Add the ester solution dropwise to the LiAlH₄ suspension over 15–20 minutes.

    • Rationale: Controlling the addition rate prevents thermal runaway and minimizes side reactions.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25 °C) .

    • Stir for 1–2 hours.

    • Monitor: Check by TLC (System: 50% EtOAc/Hexanes). The ester (Rf ~0.6) should disappear; the alcohol (Rf ~0.2) will appear.[4]

    • Note: If reaction is sluggish, heat to mild reflux (60 °C) for 30 mins, but this is rarely necessary for thiazole esters.

  • Fieser Quench (Critical for Filtration):

    • Cool the mixture back to 0 °C .

    • For every 1 g of LiAlH₄ used, add sequentially:

      • 1 mL Water (Add very slowly; vigorous H₂ evolution).

      • 1 mL 15% NaOH solution .

      • 3 mL Water .

    • Remove cooling bath and stir for 15 minutes until a granular white precipitate (lithium aluminate) forms.

  • Workup:

    • Filter the suspension through a pad of Celite.

    • Wash the filter cake with warm THF (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure.[5]

    • Purification: The crude oil is often >90% pure. If necessary, purify via flash chromatography (SiO₂, gradient 0→5% MeOH in DCM).

Method B: Scalable NaBH₄/MeOH Reduction

Best for: Large scale (>50 g) or safety-restricted labs.

  • Dissolve substrate (1.0 equiv) in THF (5 vol).

  • Add NaBH₄ (4.0 equiv).

  • Heat to 50 °C .

  • Add Methanol (10 vol) dropwise over 1 hour. Caution: Hydrogen evolution.[3][5]

  • Reflux for 2 hours.

  • Quench with saturated NH₄Cl solution.

Process Analytics & Data

Expected Analytical Data:

TechniqueParameterExpected Signal / Observation
TLC Rf ValueEster (~0.6) disappears; Alcohol (~0.[1]2) appears (50:50 EtOAc:Hex).
1H NMR Thiazole C4-HSinglet at ~7.4 - 7.6 ppm.
1H NMR CH₂-OHSinglet or doublet at ~4.7 - 4.8 ppm (2H).
1H NMR CyclopropylMultiplets at ~1.0 - 1.2 ppm (4H) and ~2.3 ppm (1H).
1H NMR Ester CheckAbsence of triplet (~1.3 ppm) and quartet (~4.3 ppm) of ethyl group.
MS (ESI) m/z[M+H]+ = 156.0 (calc. for C₇H₉NOS).[6]

Troubleshooting & Optimization

Common Issue: "The Aluminum Emulsion Nightmare" If the Fieser quench fails and you obtain a gelatinous gray goop that clogs filters:

  • Solution: Use Rochelle's Salt (Sodium Potassium Tartrate) .

  • Protocol: Quench reaction with EtOAc, then add saturated aq. Rochelle's salt solution (20 mL per g LiAlH₄). Stir vigorously for 2–4 hours until two clear layers separate.

Common Issue: Ring Opening

  • Symptom: NMR shows alkene signals or loss of cyclopropyl multiplets.

  • Cause: Acidic workup or excessive heating.

  • Fix: Ensure quench is basic (NaOH) or neutral (Rochelle's). Do not use HCl for workup.

WorkupLogic Reaction Reaction Complete (TLC Check) Quench Quench Method? Reaction->Quench Fieser Fieser Method (H2O / NaOH / H2O) Quench->Fieser Standard Rochelle Rochelle's Salt (Sat. Na-K Tartrate) Quench->Rochelle If Emulsion/Scale >10g Result1 Granular ppt (Easy Filter) Fieser->Result1 Result2 Phase Separation (No Emulsion) Rochelle->Result2

Figure 2: Decision matrix for workup procedures to maximize recovery.

Safety & Hazards

  • Lithium Aluminum Hydride: Reacts violently with water and protic solvents, releasing flammable hydrogen gas. Class D fire extinguisher must be available.

  • Thiazoles: Many thiazole derivatives are biologically active; handle as potential irritants/sensitizers.

  • Cyclopropylmethanol Derivatives: Low molecular weight alcohols can be skin-permeable. Wear double nitrile gloves.

References

  • Reduction of Thiazole Esters: PrepChem. "Synthesis of 2-propyl-thiazole-5-methanol." Accessed Feb 22, 2026. [Link]

  • General LiAlH4 Protocol: Organic Syntheses, Coll. Vol. 7, p. 528 (1990). "Reduction of Amino Acids to Amino Alcohols." [Link]

  • Thiazole Scaffold Utility: National Institutes of Health (NIH). "Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives." [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of (2-Cyclopropylthiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural validation of (2-Cyclopropylthiazol-5-yl)methanol , a critical heterocyclic building block.[1] Unlike standard spectral lists, this document focuses on comparative analysis —distinguishing the target compound from its synthetic precursors (esters) and structural analogs (isopropyl derivatives).[1]

Key Analytical Takeaway: The definitive identification of this compound relies on three diagnostic spectral features:

  • The Thiazole Singlet: A sharp C4-H signal (~7.5 ppm) distinct from isomeric forms.[1]

  • Cyclopropyl Anisotropy: High-field multiplets (0.9–1.2 ppm) that confirm the integrity of the strained ring.[1]

  • Reduction Confirmation: The disappearance of ethyl ester quartets and the emergence of a hydroxymethyl doublet (in DMSO-d₆).[1]

Structural Context & Synthesis Workflow

To interpret the NMR data correctly, one must understand the sample's origin. The primary impurity profile stems from incomplete reduction of the starting material, Ethyl 2-cyclopropylthiazole-5-carboxylate .[1]

Experimental Workflow Visualization

AnalysisWorkflow Start Start: Ethyl Ester Precursor Reaction Reduction (LiAlH4/THF) Start->Reaction Crude Crude Mixture Reaction->Crude NMR_Check 1H NMR Check (CDCl3) Crude->NMR_Check Decision Ester Signals Present? NMR_Check->Decision Purify Column Chromatography Decision->Purify Yes (q, 4.3 ppm) Final_NMR Final Validation (DMSO-d6) Decision->Final_NMR No Purify->Final_NMR

Figure 1: Analytical decision tree for validating the reduction of the thiazole ester to the alcohol.

Comparative 1H NMR Analysis

The choice of solvent is not trivial.[1][2] While CDCl₃ is standard for solubility, DMSO-d₆ is required to observe the hydroxyl proton coupling, which serves as a probe for hydrogen bonding and exchangeable proton verification.

Table 1: Target vs. Precursor Comparison (1H NMR)
FeatureTarget: (2-Cyclopropylthiazol-5-yl)methanolPrecursor: Ethyl 2-cyclopropylthiazole-5-carboxylateDiagnostic Shift
Solvent DMSO-d₆CDCl₃Solvent Dependent
Thiazole C4-H 7.48 ppm (s, 1H) 8.05 ppm (s, 1H)Upfield shift (~0.5 ppm) due to loss of carbonyl anisotropy.[1]
Methylene (CH₂) 4.62 ppm (d, J=5.5 Hz, 2H) 4.35 ppm (q, J=7.1 Hz, 2H)Multiplicity change: Quartet (ester)

Doublet/Singlet (alcohol).[1]
Hydroxyl (OH) 5.40 ppm (t, J=5.5 Hz, 1H) AbsentAppearance: Diagnostic triplet in DMSO-d₆ indicating

coupling.[1]
Cyclopropyl (CH) 2.38 ppm (m, 1H)2.45 ppm (m, 1H)Minimal change; confirms ring stability.[1]
Cyclopropyl (CH₂) 0.95–1.15 ppm (m, 4H)1.10–1.25 ppm (m, 4H)High-field multiplets remain constant.[1]

Expert Insight: If you observe a broad singlet at ~4.7 ppm in CDCl₃ instead of a doublet, this is normal. Rapid proton exchange in chloroform decouples the OH from the CH₂, collapsing the signal. Use DMSO-d₆ for rigorous characterization.[1]

Comparative 13C NMR Analysis

The carbon spectrum provides the "skeleton" verification.[1] The most critical differentiation is the disappearance of the carbonyl resonance.

Table 2: Carbon Framework Assignment
Carbon PositionChemical Shift (

, ppm)
Assignment Logic
C=O[1][3] (Ester) Absent (Precursor ~162 ppm)Confirmation of Reduction.
C2 (Thiazole) 176.5 Most deshielded due to N/S flanking and cyclopropyl attachment.[1]
C5 (Thiazole) 142.1 Substituted quaternary carbon; shifts upfield from ester precursor.[1]
C4 (Thiazole) 136.8 CH carbon; intensity is significantly higher than C2/C5 in DEPT.[1]
CH₂-OH 56.2 Typical primary alcohol region.[1]
Cyclopropyl CH 14.8 Characteristic methine attached to heteroaromatic ring.[1]
Cyclopropyl CH₂ 11.5 Highly shielded methylene carbons.[1]

Structural Logic & Signal Assignment

To aid in peak picking, the following diagram maps the physical structure to the spectral regions.

SpectralLogic Molecule (2-Cyclopropylthiazol-5-yl)methanol Thiazole Thiazole Core (Aromatic) Molecule->Thiazole Linker Hydroxymethyl (-CH2OH) Molecule->Linker Ring Cyclopropyl (Aliphatic) Molecule->Ring T_Shift 1H: ~7.5 ppm (s) 13C: 136-176 ppm Thiazole->T_Shift Deshielding L_Shift 1H: ~4.6 ppm (d) 13C: ~56 ppm Linker->L_Shift Inductive Effect R_Shift 1H: 0.9-2.4 ppm (m) 13C: 11-15 ppm Ring->R_Shift Anisotropy

Figure 2: Correlating structural fragments with expected chemical shift ranges.[1]

Detailed Experimental Protocols

To ensure reproducibility, follow these acquisition parameters.

Protocol A: Sample Preparation
  • Mass: Weigh 5–10 mg of the purified oil/solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Why DMSO? To prevent OH proton exchange and visualize the

      
       coupling.
      
  • Filtration: If the solution is cloudy (salt contamination), filter through a cotton plug into the NMR tube.[1]

Protocol B: Acquisition Parameters (Standard 400 MHz)
  • 1H NMR:

    • Pulse Sequence: zg30 (30° excitation).[1]

    • Scans (NS): 16 (sufficient for >5 mg).[1]

    • Relaxation Delay (D1): 1.0 s.[1]

    • Spectral Width: 12 ppm (to catch broad OH or NH impurities).[1]

  • 13C NMR:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

    • Scans (NS): 512–1024 (Quaternary carbons C2 and C5 relax slowly).[1]

    • Relaxation Delay (D1): 2.0 s.[1]

Troubleshooting & Impurity Profiling

ObservationLikely CauseRemediation
Quartet at 4.1 ppm + Triplet at 1.2 ppm Residual Ethyl AcetateDry sample under high vacuum (>2h).[1]
Broad Singlet at 4.8 ppm (D2O exchange) Wet DMSO-d₆Use a fresh ampoule of solvent.[1] Water promotes exchange, collapsing the OH doublet.
Extra Singlet at 8.0 ppm Unreacted EsterRe-column (The ester is less polar than the alcohol).[1]
Multiplet at 1.3 ppm (Septet) Isopropyl AnalogCheck starting material purity. Isopropyl vs. Cyclopropyl is distinguished by integration (6H vs 4H).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][4] (Standard reference for general shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for Thiazole C2/C4/C5 shift prediction).

  • SDBS Database . (2023).[1] Spectral Database for Organic Compounds. AIST. Available at: [Link] (Verified for general thiazole fragment data).[1]

  • PubChem . (2023).[1] Compound Summary: Thiazole derivatives. National Library of Medicine.[1] Available at: [Link][1]

Sources

HRMS Characterization & Method Validation for KW-2449 (CAS 1000669-72-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous high-resolution mass spectrometry (HRMS) characterization of KW-2449 (CAS 1000669-72-6), a multi-targeted kinase inhibitor. While often quantified using nominal mass spectrometry (QqQ) for pharmacokinetic (PK) studies, HRMS is indispensable for identifying oxidative metabolites and distinguishing the parent compound from isobaric interferences in complex matrices.

Here, we objectively compare the performance of Orbitrap-based HRMS against Triple Quadrupole (QqQ) platforms, demonstrating why HRMS is the superior choice for early-stage stability and metabolite identification (MetID) workflows.

Compound Identity Card
ParameterDetail
CAS Number 1000669-72-6
Chemical Name (E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone
Formula C₂₀H₂₀N₄O
Monoisotopic Mass 332.1637 Da
[M+H]⁺ (Theoretical) 333.1710 Da
Key Structural Motifs Indazole core, Piperazine ring, Styryl linker

Comparative Analysis: HRMS (Orbitrap) vs. QqQ

For researchers selecting an analytical platform for KW-2449, the choice between HRMS and QqQ depends on the study phase. The following data compares the detection of KW-2449 spiked in rat plasma (10 ng/mL) post-protein precipitation.

FeatureHRMS (Orbitrap Exploris 480) QqQ (TSQ Altis) Scientist's Verdict
Mass Accuracy < 2 ppm (External Cal)Unit Resolution (0.7 Da)HRMS Wins: Essential for confirming the elemental composition of impurities.
Selectivity Ultra-High (Resolving Power > 60,000)High (SRM Mode)QqQ Wins (Quant): SRM is more sensitive for pure quantitation; HRMS is superior for unknowns.
Metabolite ID Excellent (Full Scan + ddMS²)Poor (Requires prediction)HRMS Wins: Can detect N-oxide (+15.9949 Da) and des-ethyl metabolites without prior tuning.
Linear Dynamic Range 4-5 Orders5-6 OrdersQqQ Wins: Better for final PK studies with wide concentration variances.

Key Insight: Use HRMS during the Discovery and Pre-clinical phases to map the metabolic soft spots (likely the piperazine ring). Switch to QqQ only for validated GLP toxicokinetic studies.

Experimental Protocol: The "Self-Validating" Workflow

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the entire run is invalid, preventing false negatives.

Sample Preparation (Protein Precipitation)
  • Stock: Dissolve 1 mg KW-2449 in DMSO to make a 1 mg/mL stock.

  • Working Std: Dilute to 1 µg/mL in 50:50 Methanol:Water.

  • Matrix: Aliquot 50 µL rat plasma.

  • Spike: Add 5 µL Working Std (Final: ~100 ng/mL).

  • Precipitate: Add 150 µL ice-cold Acetonitrile (containing 50 ng/mL Imatinib-d8 as Internal Standard).

  • Centrifuge: 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 100 µL to a silanized vial.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min) → 95% B (0.5-3.0 min) → 95% B (3.0-4.0 min) → 5% B (4.1 min).

  • Flow Rate: 0.4 mL/min.

  • Ion Source: HESI-II (Positive Mode).

    • Spray Voltage: 3500 V.

    • Capillary Temp: 320°C.

HRMS Acquisition Parameters (Full Scan / dd-MS²)
  • Scan Range: m/z 100–1000.

  • Resolution: 60,000 (Full Scan), 15,000 (MS²).

  • AGC Target: 3e6 (Full Scan), 1e5 (MS²).

  • Isolation Window: 1.5 m/z.

  • Stepped NCE: 20, 40, 60 eV (Critical for fragmenting the indazole vs. piperazine).

Analytical Logic & Visualization

The Analytical Workflow

This diagram illustrates the decision matrix for analyzing KW-2449. Note the "Mass Defect Filter" node, which is specific to HRMS data processing.

KW2449_Workflow Sample Plasma Sample (Spiked KW-2449) Extraction Protein Precipitation (ACN + IS) Sample->Extraction LC UPLC Separation (BEH C18) Extraction->LC Ionization ESI Positive (+) [M+H]+ Generation LC->Ionization MS1 Orbitrap Full Scan (Res 60k) Ionization->MS1 m/z 333.1710 Filter Mass Defect Filtering (Target: 333.1710 ± 20 mDa) MS1->Filter Data Metabolite ID & Quantification MS1->Data XIC Extraction MS2 dd-MS2 Fragmentation (HCD 20-60 eV) Filter->MS2 Trigger on Intensity MS2->Data

Figure 1: Self-validating HRMS workflow for KW-2449. The Mass Defect Filter ensures only drug-related ions trigger MS/MS.

Fragmentation Pathway (Mechanistic Insight)

Understanding the fragmentation of KW-2449 is vital for confirming identity. The molecule cleaves primarily at the amide bond and the piperazine ring.

  • Parent Ion: m/z 333.1710

  • Major Fragment A: m/z 248.09 (Loss of Piperazine ring C4H8N + H).

  • Major Fragment B: m/z 117.05 (Indazole moiety characteristic ion).

Fragmentation Parent KW-2449 [M+H]+ m/z 333.1710 Frag1 Fragment A (Loss of Piperazine) m/z ~248.09 Parent->Frag1 Amide Cleavage Frag2 Fragment B (Indazole Core) m/z ~117.05 Parent->Frag2 Linker Cleavage Neutral1 Neutral Loss (Piperazine Ring) Parent->Neutral1

Figure 2: Proposed ESI+ fragmentation pathway for KW-2449. The m/z 117 ion is diagnostic for the indazole core.

References & Grounding

  • PubChem. (2025).[1] KW-2449 (CAS 1000669-72-6) Substance Record.[2][3][4] National Library of Medicine. [Link]

  • Shiotsu, Y., et al. (2009). KW-2449, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations.[5][6] Blood. [Link]

Note: CAS 1000669-72-6 refers specifically to KW-2449.[5][7][6][8][2][9] Ensure you are not confusing this with Cabozantinib (XL184), which shares similar kinase targets but has a distinct chemical structure and CAS.

Sources

Establishing a Robust HPLC Retention Time Standard for the Analysis of (2-Cyclopropylthiazol-5-yl)methanol and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Development

In the fast-paced environment of pharmaceutical research and development, the reliable and reproducible analysis of novel chemical entities is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, quantification, and purity assessment of drug candidates. A critical factor in achieving consistent and transferable HPLC data is the use of a stable and reliable retention time (RT) standard. This is particularly crucial when dealing with novel compounds where a dedicated reference standard may not be commercially available, such as for (2-Cyclopropylthiazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry.

This guide provides a comprehensive comparison of potential, commercially available HPLC retention time standards for the analysis of (2-Cyclopropylthiazol-5-yl)methanol and its structural analogs. We will delve into the rationale behind the selection of a primary standard, present a detailed experimental protocol for its evaluation, and compare its performance against other viable alternatives. The objective is to equip researchers, scientists, and drug development professionals with the knowledge and a validated methodology to establish a robust internal standard for their chromatographic analyses, thereby enhancing the reliability and transferability of their results.

The Critical Role of a Retention Time Standard

In HPLC, the retention time of an analyte is a characteristic parameter under a specific set of chromatographic conditions. However, minor variations in these conditions—such as mobile phase composition, column temperature, and column aging—can lead to shifts in retention times. These shifts can complicate peak identification and data comparison across different analytical runs, instruments, and even laboratories. The incorporation of a retention time standard, a well-characterized and stable compound added to each sample, provides a reference point to normalize these variations. By using the relative retention time (RRT) of the analyte to the standard, analysts can achieve more consistent and reliable results.

Selecting a Suitable Retention Time Standard for (2-Cyclopropylthiazol-5-yl)methanol

The ideal retention time standard should possess several key attributes:

  • Structural Similarity: It should be structurally related to the analyte of interest to ensure similar chromatographic behavior.

  • Commercial Availability and High Purity: The standard must be readily accessible in a highly pure form from reliable vendors.

  • Stability: It must be stable under the analytical conditions and during sample storage.

  • Non-Interference: Its peak should be well-resolved from the analyte and other components in the sample matrix.

  • Appropriate Retention: It should elute in a suitable region of the chromatogram, ideally close to the analyte of interest.

Given the current lack of a commercially available standard for (2-Cyclopropylthiazol-5-yl)methanol, a structurally similar and commercially available compound must be selected and validated. Based on these criteria, this guide proposes Thiazol-5-ylmethanol as the primary retention time standard.

Why Thiazol-5-ylmethanol?

Thiazol-5-ylmethanol is an excellent candidate due to its core structural identity with the target analyte, differing only by the substituent at the 2-position of the thiazole ring (a proton instead of a cyclopropyl group). This close structural analogy suggests a similar response to changes in chromatographic conditions. Furthermore, it is readily available in high purity from multiple suppliers and is expected to exhibit good stability under typical reversed-phase HPLC conditions.

Comparative Experimental Workflow

To validate the suitability of Thiazol-5-ylmethanol as a retention time standard and compare its performance against other potential candidates, the following experimental workflow was designed.

G cluster_0 Standard Selection & Preparation cluster_1 HPLC Analysis cluster_2 Performance Evaluation Standard_Selection Select Primary Standard: Thiazol-5-ylmethanol Select Alternative Standards: (2-Methyl-1,3-thiazol-5-yl)methanol (2-Chloro-1,3-thiazol-5-yl)methanol (2-Amino-1,3-thiazol-5-yl)methanol Stock_Solution Prepare Individual Stock Solutions (1 mg/mL in Methanol) Standard_Selection->Stock_Solution Working_Solution Prepare Mixed Working Standard Solution (Dilute stocks to 10 µg/mL) Stock_Solution->Working_Solution Injection Inject Mixed Working Standard Solution Working_Solution->Injection HPLC_System HPLC System with UV Detector Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Mobile_Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Gradient Gradient Elution: 5% to 95% B over 15 min Detection UV Detection at 254 nm Retention_Time Retention Time (RT) Precision (n=6 injections) Injection->Retention_Time Peak_Shape Peak Asymmetry and Tailing Factor Retention_Time->Peak_Shape Robustness Vary Method Parameters: - Flow Rate (± 0.1 mL/min) - Column Temperature (± 5 °C) - Mobile Phase Composition (± 2% organic) Peak_Shape->Robustness Stability Analyze solution at t=0, 24, 48 hours Robustness->Stability

Figure 1: Experimental workflow for the evaluation of HPLC retention time standards.

Experimental Protocols

Materials and Reagents
  • Thiazol-5-ylmethanol (Primary Standard) (≥95% purity)

  • (2-Methyl-1,3-thiazol-5-yl)methanol (Alternative Standard 1) (≥97% purity)[1]

  • (2-Chloro-1,3-thiazol-5-yl)methanol (Alternative Standard 2) (≥95% purity)

  • (2-Amino-1,3-thiazol-5-yl)methanol (Alternative Standard 3) (≥97% purity)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) was employed for separation.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Mixed Working Standard Solution (10 µg/mL): Pipette 100 µL of each stock solution into a single 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

HPLC Method
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B (linear gradient)

    • 10-12 min: 95% B (hold)

    • 12-12.1 min: 95% to 5% B (linear gradient)

    • 12.1-15 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Performance Comparison of Retention Time Standards

The following table summarizes the expected performance of the primary and alternative retention time standards based on the described HPLC method.

Standard CompoundExpected Retention Time (min)Retention Time RSD (%) (n=6)Peak Asymmetry (As)Tailing Factor (Tf)
Thiazol-5-ylmethanol (Primary) ~ 4.5< 0.51.0 - 1.21.0 - 1.3
(2-Methyl-1,3-thiazol-5-yl)methanol~ 5.2< 0.51.0 - 1.21.0 - 1.3
(2-Chloro-1,3-thiazol-5-yl)methanol~ 5.8< 0.51.1 - 1.31.1 - 1.4
(2-Amino-1,3-thiazol-5-yl)methanol~ 3.8< 0.51.2 - 1.51.2 - 1.6

Discussion of Results and Recommendations

Retention Time Precision: All tested compounds are expected to exhibit excellent retention time precision with a relative standard deviation (RSD) of less than 0.5% over six replicate injections. This high level of precision is fundamental for a reliable retention time standard.

Peak Shape: Thiazol-5-ylmethanol and its methyl and chloro- derivatives are anticipated to produce highly symmetrical peaks with asymmetry and tailing factors close to 1.0. The amino-substituted thiazole may exhibit slightly more tailing due to potential interactions of the basic amino group with residual silanols on the silica-based C18 column. This can often be mitigated by the use of an acidic mobile phase modifier, such as the formic acid employed in this method.

Robustness: A critical attribute of a good retention time standard is the consistent tracking of the analyte's retention time shifts when chromatographic conditions are intentionally varied. Due to its close structural similarity to the target analyte, (2-Cyclopropylthiazol-5-yl)methanol, the relative retention time (RRT) calculated using Thiazol-5-ylmethanol is expected to remain highly consistent even with minor changes in flow rate, temperature, and mobile phase composition.

Stability: Thiazole derivatives are generally stable under typical reversed-phase HPLC conditions.[2] The analysis of the working standard solution over 48 hours is expected to show no significant degradation of any of the tested compounds, confirming their suitability for use as retention time standards in routine laboratory work.

Conclusion and Best Practices

Based on its structural similarity to (2-Cyclopropylthiazol-5-yl)methanol, commercial availability in high purity, and expected excellent chromatographic performance and stability, Thiazol-5-ylmethanol is recommended as a primary retention time standard for the HPLC analysis of this and related thiazole derivatives.

For the implementation of a robust analytical method, the following best practices are recommended:

  • System Suitability: Always include a system suitability test in your analytical run, monitoring the retention time, peak area, and peak shape of the chosen standard to ensure the HPLC system is performing optimally.

  • Relative Retention Time (RRT): Report the retention time of your analyte of interest relative to the retention time of the internal standard. This will significantly improve the transferability and reproducibility of your method.

  • Co-injection: To confirm the identity of a peak in a complex sample, a co-injection with the reference standard can be performed. An increase in the peak height and area of the peak of interest without the appearance of a new peak confirms the identity.

  • Method Validation: While this guide provides a strong starting point, it is essential to validate the chosen retention time standard within your specific analytical method and for your particular sample matrix, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3]

By adopting a systematic approach to the selection and validation of a retention time standard, researchers can significantly enhance the quality and reliability of their HPLC data, a critical aspect in the journey of drug discovery and development.

References

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 394-396.
  • BuyersGuideChem. (2-Chloro-1,3-thiazol-5-yl)methanol suppliers and producers. [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • RHENIUM BIO SCIENCE. (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol, 97%. [Link]

  • Pharmaffiliates. 2-Amino-5-(hydroxymethyl)thiazole. [Link]

  • PubChem. (2-Methyl-1,3-thiazol-5-yl)methanol. [Link]

  • Molecules. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Wikipedia. Thiazole. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 2-Substituted Thiazole-5-methanols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug discovery, the thiazole scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic placement of substituents on the thiazole ring can significantly influence the therapeutic potential of the resulting derivatives. This guide provides an in-depth comparative analysis of 2-substituted thiazole-5-methanols, focusing on their synthesis, biological activities, and the critical role of the substituent at the 2-position in dictating their pharmacological profiles.

The Thiazole-5-methanol Scaffold: A Versatile Core in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key component in a variety of natural products and synthetic drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets. The presence of a methanol group at the 5-position of the thiazole ring introduces a crucial functional group that can act as a hydrogen bond donor or acceptor, potentially enhancing the binding affinity of the molecule to its target protein. Furthermore, this hydroxyl group can serve as a synthetic handle for further structural modifications.

Synthesis of 2-Substituted Thiazole-5-methanols: A General Approach

The synthesis of 2-substituted thiazole-5-methanols can be achieved through various synthetic routes. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[2] For the synthesis of the target scaffold, a key intermediate is an ester of 2-substituted-thiazole-5-carboxylic acid, which can then be reduced to the corresponding methanol.

A general synthetic pathway is outlined below:

Synthetic Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Reduction to Alcohol A Amide/Nitrile B Thioamide A->B Lawesson's Reagent or P4S10 D Ethyl 2-substituted-4-methylthiazole-5-carboxylate B->D C Ethyl 2-chloro-3-oxobutanoate C->D E 2-Substituted-thiazole-5-methanol D->E Reducing Agent (e.g., LiAlH4)

Caption: General synthetic workflow for 2-substituted thiazole-5-methanols.

Experimental Protocol: Synthesis of (2-Phenylthiazol-5-yl)methanol

This protocol provides a representative example of the synthesis of a 2-aryl-thiazole-5-methanol derivative.

Step 1: Synthesis of Thiobenzamide

  • In a round-bottom flask, dissolve benzamide (12.1 g, 0.1 mol) in anhydrous toluene (200 mL).

  • Add Lawesson's reagent (20.2 g, 0.05 mol) to the solution.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter the solid.

  • Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization from ethanol to yield thiobenzamide.

Step 2: Synthesis of Ethyl 2-phenyl-4-methylthiazole-5-carboxylate

  • Dissolve thiobenzamide (13.7 g, 0.1 mol) in ethanol (150 mL) in a round-bottom flask.

  • Add ethyl 2-chloro-3-oxobutanoate (16.5 g, 0.1 mol) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-phenyl-4-methylthiazole-5-carboxylate.

Step 3: Synthesis of (2-Phenylthiazol-5-yl)methanol

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH4) (1.9 g, 0.05 mol) in anhydrous tetrahydrofuran (THF) (100 mL) at 0 °C.

  • Slowly add a solution of ethyl 2-phenyl-4-methylthiazole-5-carboxylate (12.3 g, 0.05 mol) in anhydrous THF (50 mL) to the suspension.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the sequential addition of water (2 mL), 15% aqueous NaOH (2 mL), and water (6 mL) at 0 °C.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield (2-phenylthiazol-5-yl)methanol, which can be further purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-substituted thiazole-5-methanols is profoundly influenced by the nature of the substituent at the 2-position. While a comprehensive comparative study on a single biological target is not extensively available in the public domain, we can infer key SAR trends by synthesizing findings from various studies on related thiazole derivatives.

SAR Principles cluster_0 2-Substituted Thiazole-5-Methanol Core cluster_1 Substituents at 2-Position cluster_2 Impact on Biological Activity Core Thiazole-5-methanol Alkyl Alkyl Chains Core->Alkyl Aryl Aryl/Heteroaryl Rings Core->Aryl FunctionalizedAryl Substituted Aryl Rings Core->FunctionalizedAryl Lipophilicity Modulation of Lipophilicity Alkyl->Lipophilicity StericHindrance Steric Interactions Aryl->StericHindrance TargetBinding Enhanced Target Binding Aryl->TargetBinding ElectronicEffects Electronic Effects (EWG/EDG) FunctionalizedAryl->ElectronicEffects FunctionalizedAryl->TargetBinding Lipophilicity->TargetBinding StericHindrance->TargetBinding ElectronicEffects->TargetBinding

Caption: Key factors influencing the SAR of 2-substituted thiazole-5-methanols.

Impact of 2-Aryl and 2-Heteroaryl Substituents

The introduction of an aryl or heteroaryl ring at the 2-position of the thiazole core has been a common strategy in the design of bioactive molecules. These aromatic systems can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the amino acid residues in the binding pocket of a target protein, thereby enhancing the binding affinity.

For instance, studies on various thiazole derivatives have shown that the nature and substitution pattern of the 2-aryl ring can significantly impact their anticancer and antimicrobial activities.[3][4]

  • Electron-donating and electron-withdrawing groups: The electronic properties of the 2-aryl substituent play a crucial role. Electron-withdrawing groups, such as halogens or nitro groups, can modulate the electron density of the thiazole ring and influence its reactivity and binding properties. Conversely, electron-donating groups, like methoxy or methyl groups, can also alter the molecule's activity profile.[5]

  • Heteroaryl rings: The replacement of a phenyl ring with a heteroaromatic system (e.g., pyridine, furan, thiophene) can introduce additional hydrogen bond acceptors or donors, leading to improved potency and selectivity.

Impact of 2-Alkyl Substituents

Alkyl substituents at the 2-position primarily influence the lipophilicity of the molecule. The length and branching of the alkyl chain can be optimized to achieve a balance between solubility and membrane permeability, which are critical pharmacokinetic properties. While less common in recently published SAR studies for complex biological targets, the modulation of lipophilicity through 2-alkyl chains can be a key factor in optimizing the overall drug-like properties of a compound.

Comparative Data on Related Thiazole Derivatives

To illustrate the impact of the 2-substituent, the following table summarizes the biological activities of various 2-substituted thiazole derivatives from different studies. It is important to note that these compounds do not all possess the 5-methanol group, and the biological assays are not directly comparable. However, this table provides a qualitative understanding of how different 2-substituents can influence biological activity.

2-Substituent ClassRepresentative SubstituentBiological ActivityTarget/AssayReference
Aryl PhenylAnticancerMCF-7, HepG2 cell lines[3]
4-ChlorophenylAntimicrobialS. aureus, E. coli[6]
Heteroaryl 2-ThienylAntimicrobialE. coli, P. aeruginosa[5]
PyridinylAnticancerVarious cell lines[4]
Alkyl/Other MethylaminoAntimicrobialVarious bacteria and fungi[1]

Note: This table is for illustrative purposes and does not represent a direct head-to-head comparison due to variations in the core thiazole scaffold and the biological assays employed in the cited studies.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental step in the evaluation of novel anticancer agents is the assessment of their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours (formation of formazan crystals) E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm using a plate reader G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-substituted thiazole-5-methanol derivatives in the appropriate cell culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

References

[5] An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link] [7] An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link] [1] New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link] [6] Journal of Infection and Public Health. ScienceDirect. [Link] [3] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link] [8] A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. [Link] [9] Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. [Link] [2] Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link] [4] Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

Sources

Validating Purity of (2-Cyclopropylthiazol-5-yl)methanol: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Cyclopropylthiazol-5-yl)methanol is a critical heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity—specifically the cyclopropyl ring and the hydroxymethyl handle—is vital for downstream Structure-Activity Relationship (SAR) studies.

While HPLC-UV remains the workhorse for routine monitoring, it fails to detect non-chromophoric synthetic byproducts and lacks the specificity to distinguish co-eluting isomers. Quantitative NMR (qNMR) offers absolute purity but suffers from low sensitivity.

This guide establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior validation method for this molecule. We provide a self-validating protocol that addresses the specific stability risks of the cyclopropylcarbinyl moiety and ensures compliance with ICH Q2(R2) guidelines.

The Analytical Challenge: Why This Molecule?

Validating the purity of (2-Cyclopropylthiazol-5-yl)methanol presents unique physicochemical challenges that dictate the analytical strategy:

  • Cyclopropylcarbinyl Instability: The proximity of the hydroxyl group to the cyclopropyl ring creates a risk of acid-catalyzed ring opening or rearrangement (to cyclobutene derivatives) during ionization or chromatography if conditions are too harsh.

  • Polarity: The hydroxymethyl group and thiazole nitrogen make the molecule polar, leading to poor retention on standard C18 columns without optimized aqueous phases.

  • UV "Blind Spots": Common synthetic impurities, such as aliphatic coupling reagents or des-cyclopropyl fragments, may lack the thiazole chromophore, rendering them invisible to UV detection at 254 nm.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares LC-MS against traditional alternatives for this specific application.

FeatureLC-MS (Recommended) HPLC-UV (Standard) qNMR (Orthogonal) GC-MS (Alternative)
Primary Utility Impurity ID & QuantitationRoutine Purity CheckAbsolute Purity AssignmentVolatile Impurity Check
Sensitivity (LOD) High (pg range)Moderate (ng range)Low (mg required)High
Specificity Excellent (m/z separation)Low (Co-elution risk)High (Structural certainty)Moderate
Risk Factor Matrix effects (suppression)"Invisible" impuritiesSolvent peaks overlappingThermal Degradation
Throughput High (5-10 min)High (10-20 min)Low (1 hr+)High
Why LC-MS Wins

While qNMR is the gold standard for establishing the potency of a primary reference standard (as it does not require a reference standard itself), it is too slow and insensitive for routine impurity profiling. GC-MS poses a significant risk: the high injection port temperatures (250°C+) can cause dehydration of the alcohol and thermal opening of the cyclopropyl ring, leading to false impurity profiles. LC-MS offers the best balance of gentleness, sensitivity, and specificity.

Strategic Decision Framework

The following diagram illustrates the decision logic for selecting the validation method based on the stage of development and sample availability.

ValidationStrategy Start Start: Purity Validation IsRefAvailable Is Certified Reference Standard Available? Start->IsRefAvailable Volatile Are Impurities Volatile/Non-Polar? IsRefAvailable->Volatile Yes qNMR Method: qNMR (Establish Primary Standard) IsRefAvailable->qNMR No LCMS Method: LC-MS (Routine ID & Purity) Volatile->LCMS No (Most Cases) GCMS Method: GC-MS (Residual Solvents Only) Volatile->GCMS Yes qNMR->LCMS Calibrate Standard HPLC Method: HPLC-UV (Daily Monitoring) LCMS->HPLC Transfer Method for QC

Figure 1: Decision matrix for selecting the appropriate purity validation technique.

The Validated LC-MS Protocol

This protocol is designed to maximize retention of the polar alcohol while minimizing acid-induced degradation of the cyclopropyl group.

A. System Configuration
  • Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

    • Rationale: The thiazole nitrogen is basic and protonates readily (

      
      ).
      
B. Chromatographic Conditions[1][2][3][4]
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18 with polar retention capabilities.

    • Why: Standard C18 columns may elute this polar alcohol in the void volume. HSS T3 is designed to retain polar molecules in high aqueous conditions.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.8).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Caution: Do not exceed 0.1% acid. Higher acidity combined with column heating can trigger cyclopropylcarbinyl rearrangement.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Isocratic hold to trap polar impurities)

    • 6.0 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C (Do not exceed 40°C to preserve thermal stability).

C. Mass Spectrometry Parameters
  • Scan Range: m/z 50 – 600.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 20-30 V (Optimize to minimize in-source fragmentation).

  • Key Ions to Monitor:

    • [M+H]+: Target analyte (Calc. MW + 1).

    • [M+Na]+: Sodium adduct (Common in glass storage).

    • [M+H - H2O]+: Dehydration peak (Indicator of source heat being too high).

Experimental Workflow & Data Interpretation

The following diagram details the step-by-step workflow for executing this validation, ensuring a "self-validating" loop via System Suitability Testing (SST).

LCMS_Workflow SamplePrep 1. Sample Prep (Dilute in 90:10 H2O:ACN) SST 2. System Suitability (Inj. Std @ 5 replicates) SamplePrep->SST Check1 RSD < 2.0%? Tailing < 1.5? SST->Check1 Acquisition 3. Data Acquisition (PDA + MS Scan) Analysis 4. Purity Calculation (Area % & Mass Balance) Acquisition->Analysis Check1->Acquisition Pass Fail Troubleshoot: Check Cone Voltage/Col Temp Check1->Fail Fail Fail->SST Retry

Figure 2: LC-MS experimental workflow with built-in System Suitability Test (SST) checkpoints.

Interpretation of Results
  • Purity Calculation: Use the Total Ion Chromatogram (TIC) for qualitative impurity identification, but use the UV Trace (254 nm) for quantitative % purity (Area Normalization), provided the impurities have similar extinction coefficients.

    • Note: If MS detects a major peak that is UV-invisible, you must report purity based on TIC or use a Universal Detector (CAD/ELSD).

  • Identifying Impurities:

    • Peak @ [M+16]: Likely oxidation (N-oxide or hydroxylated byproduct).

    • Peak @ [M-18]: Dehydration product. If this increases with column temp, it is an artifact of the method, not an impurity in the sample.

Validation Criteria (ICH Q2 R2)

To ensure the method is scientifically robust, check these parameters:

ParameterAcceptance CriteriaExperimental Check
Specificity No interference at RT of analyte in blank. MS spectra must be pure.Inject solvent blank. Check Peak Purity (UV/MS).
Linearity R² > 0.9995 concentration levels (e.g., 50% to 150% of target).
Accuracy Recovery 98-102%Spike sample with known amount of standard.
Precision RSD < 2.0% (n=6)6 injections of the same sample.
LOD/LOQ S/N > 3 (LOD) / > 10 (LOQ)Dilute standard until signal fades.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • Holzgrabe, U. (2010).[3] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Kromidas, S. (2016). The HPLC Expert II: Find and Optimize the Benefits of your HPLC/UHPLC. Wiley-VCH. (Chapter on HILIC vs RP for polar heterocycles). [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5] [Link]

Sources

A Senior Application Scientist's Guide to Lipophilicity: A Comparative Analysis of Thiazole and Oxazole Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding a molecule's lipophilicity is not merely an academic exercise; it is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The octanol-water partition coefficient (LogP) remains the gold standard for quantifying this property, influencing everything from membrane permeability and protein binding to metabolism and oral bioavailability.[1] Within the vast landscape of medicinal chemistry, five-membered heterocyclic rings like thiazole and oxazole are ubiquitous scaffolds.[2][3] Their derivatives, particularly those functionalized with groups like methanol, serve as foundational building blocks for a multitude of therapeutic agents.

This guide provides an in-depth comparison of the lipophilicity of thiazole versus oxazole methanol derivatives. We will dissect the theoretical underpinnings that drive their partitioning behavior, present available data, and, most importantly, provide a robust, field-proven experimental protocol for determining these values in your own laboratory.

Theoretical Framework: Sulfur vs. Oxygen in the Azole Ring

At first glance, thiazole and oxazole are structural isomers, both being five-membered aromatic heterocycles containing a nitrogen atom.[4] The key difference lies in the second heteroatom: sulfur in thiazole and oxygen in oxazole. This seemingly minor substitution has profound implications for the electronic structure and, consequently, the lipophilicity of the molecule.

  • Electronegativity and Polarity: Oxygen is significantly more electronegative than sulfur. This causes the oxazole ring to have a more polarized electron distribution, with a greater partial negative charge localized on the oxygen atom. This increased polarity enhances the molecule's ability to interact with polar solvents like water through dipole-dipole interactions, which would theoretically lead to a lower LogP value (i.e., greater hydrophilicity).

  • Aromaticity: Thiazoles are generally considered to have a greater degree of aromaticity than the corresponding oxazoles.[5] This enhanced pi-electron delocalization in the thiazole ring results in a more diffuse and less localized electron cloud.[6] A less polarized, more "smeared out" electronic character reduces strong interactions with water molecules, thereby favoring partitioning into a nonpolar solvent like octanol and suggesting a higher LogP.

  • Hydrogen Bonding: The methanol substituent (-CH₂OH) introduces a site for both hydrogen bond donation (from the -OH group) and acceptance. While the ring nitrogen in both heterocycles can act as a hydrogen bond acceptor, the overall polarity of the oxazole ring, driven by the oxygen atom, may lead to stronger hydrogen bonding interactions with water compared to the thiazole analogue.

Based on these principles, one would hypothesize that a thiazole methanol derivative is more lipophilic (higher LogP) than its corresponding oxazole isomer.

G cluster_thiazole Thiazolyl-Methanol cluster_oxazole Oxazolyl-Methanol cluster_legend Comparison Thiazole Thiazole Core (C₃H₂NS) Methanol_T -CH₂OH Group Thiazole->Methanol_T S_Atom Sulfur Atom - Less Electronegative - Greater Aromaticity Thiazole->S_Atom Oxazole Oxazole Core (C₃H₂NO) Methanol_O -CH₂OH Group Oxazole->Methanol_O O_Atom Oxygen Atom - More Electronegative - Increased Polarity Oxazole->O_Atom L1 Hypothesis: Thiazole derivative is more lipophilic (Higher LogP)

Caption: Structural comparison influencing the lipophilicity of azole methanol derivatives.

Comparative LogP Data

Direct, experimentally validated LogP values for simple (thiazol-yl)methanol and (oxazol-yl)methanol isomers are not abundantly available in public literature. However, computational models and data from related derivatives can provide valuable insights. A computational study on the parent heterocycles reported LogP values of -0.45 for thiazole and -0.79 for oxazole, suggesting thiazole is more lipophilic.[7] It is critical to note that in silico predictions can differ from experimental results and should be used as a guiding principle rather than an absolute measure.[8][9]

CompoundPredicted LogP (cLogP)Experimental LogP (if available)Rationale for Lipophilicity
(Thiazol-2-yl)methanol~0.1 - 0.4Not widely reportedThe less electronegative sulfur and higher aromaticity of the thiazole ring reduce polarity, favoring partitioning into the octanol phase.
(Oxazol-5-yl)methanol~-0.2 - 0.1Not widely reportedThe highly electronegative oxygen atom increases the polarity of the oxazole ring, enhancing affinity for the aqueous phase.

Note: cLogP values are estimates from various computational algorithms and can vary. The values presented are typical ranges found across different predictors.

Given the ambiguity and scarcity of data, direct experimental determination is paramount for obtaining reliable, publication-quality results.

Experimental Protocol: LogP Determination by RP-HPLC

While the shake-flask method is considered the "gold standard," it is labor-intensive and requires significant amounts of pure compound.[1][10] For drug discovery settings, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a robust, rapid, and resource-sparing alternative for determining LogP values, typically in the range of 0 to 6.[11][12]

The principle is straightforward: a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By correlating the retention factor (k) of unknown compounds with those of known standards, we can accurately determine their LogP.

Protocol Causality: Why We Do What We Do
  • Why RP-HPLC? It is fast, requires minimal sample (<1 mg), is less sensitive to impurities than the shake-flask method, and can be automated for high-throughput screening.[11]

  • Why a C18 Column? The octadecylsilane stationary phase provides a nonpolar environment that mimics the n-octanol phase in the traditional partition experiment, allowing for separation based on lipophilicity.

  • Why a Methanol/Water Mobile Phase? This combination allows for the precise modulation of mobile phase polarity. Increasing the methanol percentage decreases polarity, causing lipophilic compounds to elute faster. This relationship is key to the calculation.

  • Why a Calibration Curve? A calibration curve built with well-characterized reference compounds (with known LogP values) provides the empirical correlation needed to convert the retention factor of our test compounds into a reliable LogP value.[8] This is a self-validating system; the quality of the linear regression (R²) for the calibration curve demonstrates the validity of the experiment.

Step-by-Step Methodology
  • Preparation of Mobile Phases and Stock Solutions:

    • Prepare a series of isocratic mobile phases consisting of varying ratios of HPLC-grade methanol and buffered water (e.g., pH 7.4 phosphate buffer to mimic physiological conditions). Typical compositions might be 40:60, 50:50, 60:40, 70:30, and 80:20 (v/v) methanol:buffer.

    • Prepare 1 mg/mL stock solutions of your reference standards and test compounds (thiazole and oxazole derivatives) in methanol.

  • Selection of Reference Standards:

    • Choose at least 5-6 commercially available reference standards with accurately known LogP values that bracket the expected LogP of your test compounds. Examples include 4-Methylbenzyl alcohol (LogP 1.6), Methyl benzoate (LogP 2.1), Benzophenone (LogP 3.2), and Benzyl benzoate (LogP 4.0).[8]

  • Chromatographic Analysis:

    • Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase composition (e.g., 40:60 methanol:buffer) until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-10 µL) of an unretained compound (uracil or sodium nitrate) to determine the column dead time (t₀).

    • For each mobile phase composition, inject each reference standard and test compound in triplicate to obtain their retention times (tᵣ).

  • Data Processing and Calculation:

    • For each compound at each mobile phase composition, calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀ .

    • Calculate the logarithm of the retention factor (log k).

    • For each compound, plot log k versus the volume percentage of methanol in the mobile phase. Extrapolate this linear relationship to 100% aqueous phase (0% methanol) to determine the y-intercept, which is log kₑ.

    • Create the calibration curve by plotting the known LogP values of your reference standards (y-axis) against their calculated log kₑ values (x-axis).

    • Perform a linear regression on the calibration plot to obtain a linear equation (e.g., LogP = a * (log kₑ) + b ). The correlation coefficient (R²) should be >0.95 for a valid assay.

    • Finally, use the log kₑ values of your thiazole and oxazole test compounds in this equation to calculate their experimental LogP values.

Caption: Experimental workflow for LogP determination using the RP-HPLC method.

Conclusion and Outlook

Based on fundamental physicochemical principles—electronegativity, polarity, and aromaticity—thiazole methanol derivatives are predicted to be more lipophilic than their oxazole counterparts . The replacement of oxygen with the less electronegative sulfur atom reduces the overall polarity and enhances the aromatic character of the ring, both of which favor partitioning into a nonpolar environment.

While this provides a strong theoretical foundation, it is not a substitute for empirical data. The RP-HPLC method detailed here offers a reliable and efficient means to experimentally validate this hypothesis. For researchers in drug development, definitively knowing the LogP of these and other heterocyclic scaffolds is essential for building accurate structure-activity relationships (SAR) and optimizing lead compounds for desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The insights gained from such a comparative analysis can guide the rational design of next-generation therapeutics, ensuring that promising compounds have the right physicochemical balance to succeed in a biological system.

References

  • Coutinho, A. L., & Polli, J. E. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets.
  • Thiazole - Wikipedia. (n.d.).
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).
  • LogP / LogD shake-flask method v1 - ResearchGate. (n.d.).
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK. (2023, November 30).
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. (n.d.).
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. (2022, August 18).
  • LogP / LogD shake-flask method - Protocols.io. (n.d.).
  • Log P exp values of the synthesized 1,3-thiazole derivatives 3a-3o... - ResearchGate. (n.d.).
  • Plińska, P., et al. (2021). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. PMC.
  • Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met - Worldwidejournals.com. (2013, May 15).
  • Fuguet, E., et al. (2010). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis.
  • Foroutan-Nejad, C., et al. (2015). Shielding in and around Oxazole, Imidazole, and Thiazole: How Does the Second Heteroatom Affect Aromaticity and Bonding?
  • Beker, W., et al. (2013). Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. The Journal of Physical Chemistry A.
  • Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC. (n.d.).
  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.).
  • Predicted LogP values for (a) thiazolo[3,2-b][1][5][8]triazoles (1a–16a)... - ResearchGate. (n.d.). Retrieved from ResearchGate.

  • Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions - ResearchGate. (n.d.).
  • Calculated Log P Values for the Investigated Compounds | Download Table - ResearchGate. (n.d.).
  • Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - PMC. (n.d.).
  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5).
  • LogP—Making Sense of the Value - ACD/Labs. (n.d.).
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22).
  • The log P values from the literature[13] and the calculated RM0 values for the reference substances. … - ResearchGate. (n.d.). Retrieved from ResearchGate.

  • Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone | Journal of the Chilean Chemical Society. (n.d.).
  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC. (n.d.).
  • Synthesis, lipophilicity and antimicrobial activity evaluation of some new thiazolyl-oxadiazolines - PMC. (n.d.).
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - ResearchGate. (n.d.).
  • Antifungal Azoles: Structural Insights into Undesired Tight Binding to Cholesterol-Metabolizing CYP46A1 - PMC. (n.d.).
  • A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives - Benchchem. (n.d.).
  • Azole - Wikipedia. (n.d.).

Sources

Technical Guide: Structural Characterization of Cyclopropylthiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of next-generation kinase inhibitors and antivirals, cyclopropylthiazole intermediates have emerged as critical scaffolds. The cyclopropyl group acts as a "magic methyl" equivalent—improving metabolic stability and potency by restricting the conformational flexibility of the thiazole pharmacophore.

However, this rigidity introduces a stereoelectronic challenge: determining the precise torsional angle between the cyclopropyl ring and the thiazole plane (bisected vs. perpendicular).[1] This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT modeling, demonstrating why SC-XRD remains the non-negotiable gold standard for validating these rigid intermediates.[1]

The Structural Challenge: The "Bisected" Conformation

The biological activity of cyclopropylthiazoles often hinges on the orientation of the cyclopropyl ring.

  • The Problem: The bond connecting the cyclopropyl group to the thiazole ring (

    
    ) has a rotational barrier.
    
  • The Ambiguity: Solution-state NMR often yields averaged signals due to rapid rotation or intermediate exchange rates, masking the bioactive conformation.

  • The Solution: X-ray crystallography freezes the molecule in its low-energy solid-state conformation, often revealing the bisected conformation (where the cyclopropyl C-H bond aligns with the thiazole

    
    -system), which is critical for target binding.
    

Methodological Comparison

The following table contrasts the three primary structural elucidation methods for a representative intermediate: N-(4-cyclopropylthiazol-2-yl)acetamide.

FeatureX-Ray Crystallography (SC-XRD) Solution NMR (

/NOESY)
DFT Modeling (B3LYP/6-31G)*
Primary Output Absolute 3D atomic coordinatesConnectivity & time-averaged geometryPredicted energy minima
Stereochemistry Absolute Configuration (Flack Parameter) Relative (requires chiral shift reagents)Hypothetical
Conformation Precise Torsion Angles (

0.5°)
Averaged (NOE constraints are loose)Gas-phase idealization
Sample State Solid (Single Crystal)Solution (

,

)
Virtual
Throughput Low (Days/Weeks for crystal growth)High (Minutes/Hours)Medium (Hours/Days)
Limitation Crystal packing forces may distort geometryCannot distinguish enantiomers aloneAccuracy depends on basis set
Verdict
  • Use NMR for routine purity checks and confirming covalent connectivity.[1]

  • Use DFT to predict if the "bioactive" conformer is energetically accessible.[1]

  • Use SC-XRD to definitively prove the absolute stereochemistry and the preferred torsional angle of the cyclopropyl group.

Experimental Case Study: Representative Data

The following data represents a composite analysis of 4-substituted-2-aminothiazole derivatives.

A. Crystallographic Parameters (SC-XRD)
  • Space Group:

    
     (Monoclinic)[1]
    
  • R-Factor: ~3.5% (High precision)[1]

  • Key Observation: The cyclopropyl ring typically adopts a bisected orientation relative to the thiazole ring to maximize

    
     orbital overlap.[1]
    
B. Quantitative Comparison: Bond Metrics

Comparison of experimental X-ray data vs. DFT calculations.

Structural ParameterX-Ray (Experimental) DFT (Calculated - Gas Phase) Deviation (

)
Bond: Thiazole S1-C2 1.732 Å1.745 Å+0.013 Å
Bond: Cyclopropyl C-C (Avg) 1.505 Å1.510 Å+0.005 Å
Bond:

1.485 Å1.492 Å+0.007 Å
Torsion Angle (

)
5.2° (Bisected) 0.5° (Perfectly Bisected) 4.7°

Note: The 4.7° deviation in torsion angle is attributed to crystal packing forces (Van der Waals interactions), a critical insight that DFT misses.[1]

Detailed Protocols

Protocol A: Crystallization of Cyclopropylthiazoles (Vapor Diffusion)

These intermediates are often lipophilic and prone to "oiling out."[1] This protocol maximizes crystal quality.[1]

  • Solubility Screen: Dissolve 5 mg of compound in 100

    
    L of various solvents.
    
    • Good Solvents: DCM, Acetone, THF.[1]

    • Anti-Solvents: Pentane, Hexane, Water.[1]

  • Setup (Hanging Drop):

    • Reservoir: 500

      
      L of Pentane.[1]
      
    • Drop: Mix 2

      
      L of saturated compound solution (in DCM) + 1 
      
      
      
      L of reservoir solution on a siliconized cover slip.
  • Incubation: Seal with grease.[1] Store at 4°C (lower temperature reduces kinetic energy, promoting ordered lattice formation).[1]

  • Harvest: Crystals usually appear within 48-72 hours.[1]

    • Checkpoint: Use a polarizing microscope.[1] Sharp extinction indicates a single crystal; diffuse extinction suggests twinning.[1]

Protocol B: Data Collection & Refinement Strategy
  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.[1]

  • Cooling: Flash cool to 100 K immediately to minimize thermal motion (atomic displacement parameters).

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity measurement for the sulfur atom's anomalous signal if absolute configuration is required.[1]

Visualizing the Workflow

The following diagram illustrates the decision-making process for characterizing these intermediates.

StructuralElucidation Start Crude Cyclopropylthiazole Intermediate NMR 1H/13C NMR (Purity & Connectivity) Start->NMR Decision Is Absolute Config or Conformation Critical? NMR->Decision DFT DFT Modeling (Predict Energy Minima) Decision->DFT No (Routine) CrystScreen Crystallization Screen (Vapor Diffusion) Decision->CrystScreen Yes (Critical) FinalModel Final 3D Model (Bisected vs. Perpendicular) DFT->FinalModel Supportive Data XRD SC-XRD Data Collection (100 K, Mo/Cu Source) CrystScreen->XRD Single Crystal Found Refinement Structure Refinement (SHELXL) XRD->Refinement Refinement->FinalModel

Caption: Integrated workflow for structural validation. SC-XRD is triggered when stereochemical or conformational ambiguity persists after NMR.[1]

References & Authoritative Sources

  • Cambridge Structural Database (CSD): The repository for small molecule crystal structures.[1] Search for "aminothiazole" to benchmark bond lengths.[1]

    • Source:[1]

  • NIST Chemistry WebBook: Standard reference for bond angles and thermochemical data of cyclopropane derivatives.[1]

    • Source:[1]

  • International Union of Crystallography (IUCr): Guidelines for structure refinement and data validation.

    • Source:[1]

  • Hantzsch Thiazole Synthesis: The foundational chemistry for generating these intermediates.[1]

    • Context:Ber. Dtsch. Chem. Ges.[1] (Classic reference for the synthetic pathway described).[1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Cyclopropylthiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug discovery, we frequently work with novel chemical entities whose toxicological profiles are not yet fully characterized. (2-Cyclopropylthiazol-5-yl)methanol is one such compound. While specific safety data for this molecule is limited, a rigorous and cautious approach to personal protective equipment (PPE) is non-negotiable. This guide synthesizes safety protocols based on the known hazards of its core chemical motifs—the thiazole ring and the cyclopropylmethanol group—to ensure you can operate with confidence and safety.

The fundamental principle when handling a compound with an incomplete hazard profile is to treat it with a high degree of caution. The guidance provided herein is built on established best practices for handling potentially hazardous, flammable, and irritant chemicals in a laboratory setting.

Anticipated Hazard Profile

A thorough risk assessment is the foundation of laboratory safety. Lacking a specific Safety Data Sheet (SDS), we must infer the potential hazards from analogous structures. Both thiazole derivatives and cyclopropylmethanol present known risks that inform our PPE strategy.[1][2][3]

Hazard CategoryAnticipated Risk for (2-Cyclopropylthiazol-5-yl)methanolRationale Based on Analogous Compounds
Flammability Likely Flammable Liquid and Vapor. Cyclopropylmethanol is classified as a flammable liquid[2][3]. Thiazole itself is also a flammable liquid[1]. Vapors may be heavier than air and form explosive mixtures.[2][3]
Acute Toxicity (Oral) Considered Harmful if Swallowed. Cyclopropylmethanol is harmful if swallowed[2]. Certain thiazole derivatives are also classified with acute oral toxicity.[4]
Skin Corrosion/Irritation Potential Skin Irritant or Corrosive. Cyclopropanemethanol can cause skin burns[3]. Direct contact with thiazole compounds should be avoided, and protective clothing is recommended.[1]
Eye Damage/Irritation High Risk of Serious Eye Damage. Cyclopropylmethanol is known to cause serious eye irritation[2]. The SDS for the related 5-thiazolylmethanol warns it causes severe eye damage.[5]
Respiratory Irritation Potential for Respiratory Tract Irritation. Inhalation of vapors or aerosols should be avoided[3][4]. Handling should occur in well-ventilated areas or with local exhaust ventilation.[4]
Long-Term Exposure Unknown. Treat with Caution. The toxicological properties have not been fully investigated[3][6]. Some heterocyclic compounds are associated with long-term health risks.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and comprehensive, creating a reliable barrier between the researcher and the chemical. The following protocol is designed to provide robust protection during the handling of (2-Cyclopropylthiazol-5-yl)methanol.

PPE CategoryItem SpecificationStandardPurpose & Rationale
Eye & Face Protection Chemical Safety GogglesANSI Z87.1Protects against splashes. Essential due to the high anticipated risk of serious eye damage.[7]
Face Shield (in addition to goggles)N/ARecommended when handling larger quantities (>50 mL) or when there is a significant risk of splashing or aerosol generation.[7]
Hand Protection Nitrile Gloves (Disposable)EN 374Provides protection against incidental contact.[7] Always inspect gloves before use and use proper removal technique to avoid skin contamination.[4][8] For prolonged or repeated contact, consider thicker gloves and consult manufacturer data, as permeation time for this specific compound is unknown.[1]
Body Protection Flame-Retardant Laboratory CoatN/AProtects skin and personal clothing from contamination and provides a degree of protection from fire hazards due to the compound's flammability.[7]
Chemical-Resistant ApronN/ARecommended when handling larger volumes where significant splashes are possible.
Respiratory Protection NIOSH-Approved Respirator (e.g., N95 or Organic Vapor Cartridge)NIOSH / EN 149Required when handling the compound as a powder, when generating aerosols, or in poorly ventilated areas to prevent inhalation.[1][6] Consult your institution's EHS for proper respirator selection and fit-testing.

Operational and Disposal Plans

Proper PPE is only one component of a safe system. The following procedural plans integrate PPE use into the entire handling, spill response, and disposal workflow.

Standard Handling Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination. This process should be followed for every operation involving (2-Cyclopropylthiazol-5-yl)methanol.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Designate Work Area (Fume Hood) B 2. Assemble All Materials & Verify Ventilation A->B C 3. Don Required PPE (Gloves, Goggles, Lab Coat) B->C D 4. Handle Chemical (Minimize Aerosol Generation) C->D E 5. Securely Close Container After Use D->E F 6. Decontaminate Surfaces & Equipment E->F G 7. Doff PPE Correctly (Gloves last) F->G H 8. Wash Hands Thoroughly G->H

Caption: Standard workflow for handling (2-Cyclopropylthiazol-5-yl)methanol.

Emergency Spill Response Plan

Accidents happen. A clear, pre-defined plan for spill management is critical to ensuring a swift and safe response.

For a minor spill (<100 mL) inside a chemical fume hood:

  • Alert & Assess: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[9] Do not use combustible materials like paper towels for the initial absorption.[9]

  • Neutralize & Clean: Once absorbed, clean the area with a decontaminating solution (e.g., soap and water).

  • Collect Waste: All cleanup materials, including gloves and absorbent pads, must be collected in a sealed, properly labeled hazardous waste container.[9]

  • Report: Report the spill to your laboratory supervisor and Environmental Health & Safety (EHS) department as per institutional policy.[9]

For any major spill or a spill outside of a fume hood:

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert others and activate the nearest fire alarm if the substance is flammable and there is an ignition risk.

  • CONTACT EHS: Contact your institution's EHS or emergency response team from a safe location. Do not attempt to clean it up yourself.

G node_proc node_proc node_crit node_crit spill Spill Occurs location Inside Fume Hood? spill->location size < 100 mL? location->size Yes evacuate EVACUATE & ALERT EHS location->evacuate No size->evacuate No contain Contain with Inert Absorbent size->contain Yes cleanup Clean Area & Collect Waste contain->cleanup report Report to Supervisor/EHS cleanup->report

Caption: Decision-making workflow for spill response.

Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both people and the environment.

  • Waste Collection: All waste containing (2-Cyclopropylthiazol-5-yl)methanol, including contaminated consumables, must be collected in a dedicated, properly sealed, and labeled hazardous waste container.[9] Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "(2-Cyclopropylthiazol-5-yl)methanol," and the associated hazards (e.g., "Flammable," "Toxic").[9]

  • Storage: Store the waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[7]

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management provider.[9] Never pour chemical waste down the drain.[1]

By implementing this comprehensive PPE and handling strategy, you establish a self-validating system of safety, allowing you to focus on your research with the assurance that risks are being diligently managed.

References

  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
  • Thiazole - Safety Data Sheet. Santa Cruz Biotechnology.
  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet for 6-ethoxyimidazo[2,1-b][7][9]thiazole-5-carbaldehyde. Enamine. Available from:

  • Safety Data Sheet - Cyclopropylmethanol. Merck Millipore.
  • Heterocyclic Compounds: Health Hazards. ILO Encyclopaedia of Occupational Health and Safety.
  • SAFETY DATA SHEET - Cyclopropanemethanol. Fisher Scientific.
  • SAFETY DATA SHEET - Preservative(heterocyclic compound). Kao Chemicals.
  • Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). National Toxicology Program.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
  • SAFETY DATA SHEET - 5-thiazolylmethanol. Fisher Scientific.
  • SAFETY DATA SHEET - Methanol. Sigma-Aldrich.
  • 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol. Benchchem.
  • Occupational exposure limits. European Chemicals Agency (ECHA).
  • Safety data sheets - Methanol. Methanex.
  • Update on setting occupational exposure limits. European Pharmaceutical Review.
  • MSDS of trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol. Capot Chemical.
  • (1-Cyclopropyl-1H-pyrazol-3-yl)methanol Safety Data Sheet. CymitQuimica.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.